Product packaging for 1-ethynyl-3-methylbenzene(Cat. No.:CAS No. 766-82-5)

1-ethynyl-3-methylbenzene

Cat. No.: B1295246
CAS No.: 766-82-5
M. Wt: 116.16 g/mol
InChI Key: RENYIDZOAFFNHC-UHFFFAOYSA-N
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Description

1-ethynyl-3-methylbenzene is a useful research compound. Its molecular formula is C9H8 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylphenylacetylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8 B1295246 1-ethynyl-3-methylbenzene CAS No. 766-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-3-methylbenzene
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InChI

InChI=1S/C9H8/c1-3-9-6-4-5-8(2)7-9/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RENYIDZOAFFNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8
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DSSTOX Substance ID

DTXSID00227412
Record name 3-Methylphenylacetylene
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Molecular Weight

116.16 g/mol
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CAS No.

766-82-5
Record name 3-Methylphenylacetylene
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Record name 3-Methylphenylacetylene
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Record name 3-Methylphenylacetylene
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Record name 3-Ethynyltoluene
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Foundational & Exploratory

In-Depth Technical Guide to 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene or 3-ethynyltoluene), a key aromatic alkyne intermediate. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and explores its known applications and biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.

Chemical Identity and Properties

This compound is a disubstituted aromatic compound featuring a methyl and an ethynyl group on a benzene ring at positions 1 and 3, respectively.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 766-82-5[1][2][3]
IUPAC Name This compound[2]
Synonyms m-Tolylacetylene, 3-Ethynyltoluene, 3-Methylphenylacetylene[2]
Molecular Formula C₉H₈[1][2]
SMILES Cc1cccc(c1)C#C[1]
InChIKey RENYIDZOAFFNHC-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 116.16 g/mol [1][2]
Appearance Clear light yellow to brown liquid
Boiling Point 170-175 °C (lit.)
Density 0.900 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5440 (lit.)
Flash Point 50 °C

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A common strategy involves the coupling of a 3-halotoluene (such as 3-bromotoluene or 3-iodotoluene) with a protected acetylene source, like ethynyltrimethylsilane (TMSA), followed by deprotection of the trimethylsilyl (TMS) group.

Experimental Workflow: Synthesis via Sonogashira Coupling

The following diagram outlines the typical two-step synthesis of this compound.

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 3-Bromotoluene or 3-Iodotoluene D Reaction under Inert Atmosphere A->D B Ethynyltrimethylsilane (TMSA) B->D C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Triethylamine) C->D E 1-Methyl-3-((trimethylsilyl)ethynyl)benzene D->E F 1-Methyl-3-((trimethylsilyl)ethynyl)benzene H Reaction at Room Temperature F->H G Base (e.g., K₂CO₃ in Methanol) or Fluoride Source (e.g., TBAF) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for Sonogashira couplings and silyl group deprotection.

Protocol 1: Sonogashira Coupling of 3-Bromotoluene and Ethynyltrimethylsilane

  • Reaction Setup: To an oven-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq), and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add 3-bromotoluene (1.0 eq) and degassed triethylamine (as the solvent and base). The mixture is stirred to dissolve the solids.

  • Addition of Alkyne: Ethynyltrimethylsilane (1.2 eq) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting aryl bromide.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 1-methyl-3-((trimethylsilyl)ethynyl)benzene, is then purified by column chromatography on silica gel.

Protocol 2: Deprotection of 1-Methyl-3-((trimethylsilyl)ethynyl)benzene

  • Reaction Setup: The purified 1-methyl-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) is dissolved in methanol in a round-bottom flask.

  • Addition of Base: Anhydrous potassium carbonate (2.0 eq) is added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature, and the reaction progress is monitored by TLC until the starting material is fully consumed.

  • Workup: The methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. While many naturally occurring and synthetic acetylenic compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties, specific studies on m-tolylacetylene are scarce.

Arylcyclohexylamines, a class of compounds that can be synthesized from precursors with similar structural motifs, are known to possess a range of pharmacological activities, including NMDA receptor antagonism and dopamine reuptake inhibition.[7] However, it is crucial to note that no direct biological data for this compound has been found.

Derivatives of related heterocyclic compounds have been evaluated for various biological activities, such as cytotoxic effects against cancer cell lines and central nervous system activity.[8][9][10] These studies, however, do not directly implicate this compound.

The absence of specific biological data for this compound presents an opportunity for future research. Its rigid structure and the presence of a reactive ethynyl group make it an interesting candidate for screening in various biological assays, particularly in the fields of oncology and neuroscience.

Future Research Directions: A Potential Signaling Pathway for Investigation

Given the structural similarities of some bioactive compounds to derivatives of this compound, a hypothetical workflow for investigating its potential interaction with a generic signaling pathway is presented below. This is a conceptual framework and is not based on experimental data for this specific compound.

G cluster_investigation Hypothetical Investigation Workflow A This compound Derivative Library Synthesis B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Identification of 'Hit' Compounds B->C D Target Identification (e.g., Affinity Chromatography, Proteomics) C->D E Pathway Analysis of Target (e.g., Kinase Signaling Pathway) D->E F Validation of Pathway Modulation (e.g., Western Blot for Phosphorylated Proteins) E->F G Lead Optimization F->G

Caption: A conceptual workflow for drug discovery.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as a dangerous good for transport.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods such as the Sonogashira coupling. While its direct biological activity remains largely unexplored, its chemical structure suggests potential for the development of novel bioactive molecules. This guide provides the foundational technical information required for researchers to synthesize, handle, and further investigate the properties and potential applications of this compound.

References

Spectroscopic Profile of 1-ethynyl-3-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), is characterized by signals in both the aromatic and aliphatic regions.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30-7.10m4HAromatic protons
~3.05s1HAcetylenic proton (C≡C-H)
~2.34s3HMethyl protons (-CH₃)

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~138.0Aromatic C-CH₃
~132.0Aromatic CH
~129.5Aromatic CH
~128.5Aromatic CH
~128.3Aromatic CH
~122.5Aromatic C-C≡CH
~83.5Acetylenic C-H
~77.0Acetylenic C-Ar
~21.2Methyl C

Note: The signals for the deuterated solvent (e.g., CDCl₃ at ~77.16 ppm) are also observed but not listed here.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically obtained as a neat liquid film, shows characteristic absorption bands for the aromatic ring, the carbon-carbon triple bond, and the acetylenic C-H bond.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (methyl)
~2100Sharp, mediumC≡C stretch (alkyne)
~1600, ~1480Medium to strongAromatic C=C ring stretch
~880-780StrongAromatic C-H bend (m-disubstitution)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.

m/zRelative IntensityAssignment
116High[M]⁺ (Molecular ion)
115Base Peak[M-H]⁺ (Loss of a hydrogen atom)
91Medium[M-C₂H]⁺ (Loss of the ethynyl group) or Tropylium ion [C₇H₇]⁺
65Medium[C₅H₅]⁺
63Medium[C₅H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: ~16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: ~240 ppm

  • Temperature: 298 K

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy Protocol

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Data Processing: A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting transmittance spectrum is then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-200

  • Scan Speed: 1 scan/s

  • Source Temperature: ~200 °C

Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions against their mass-to-charge ratio (m/z). The base peak is assigned a relative intensity of 100%, and all other peaks are reported relative to it.

Workflow Visualization

The logical flow of spectroscopic analysis for compound characterization is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare neat liquid film Sample->IR_Prep MS_Prep Dilute in volatile solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethynyl-3-methylbenzene, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document details the prevalent synthetic methodologies, including step-by-step experimental protocols, and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound, also known as m-tolylacetylene, is an aromatic hydrocarbon containing both a methyl and an ethynyl substituent on a benzene ring. This unique combination of functional groups makes it a versatile intermediate for a variety of chemical transformations, most notably cross-coupling reactions such as the Sonogashira, Stephens-Castro, and Glaser couplings. Its rigid, linear ethynyl group allows for the construction of extended π-conjugated systems, which are of significant interest in materials science for applications in organic electronics and optoelectronics. In medicinal chemistry, the ethynyl moiety can act as a pharmacophore or a precursor for the synthesis of more complex heterocyclic structures.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A widely used approach involves the coupling of a protected alkyne, such as ethynyltrimethylsilane, with an appropriate aryl halide, followed by a deprotection step.

Synthetic Pathway: Sonogashira Coupling Approach

A robust two-step synthesis of this compound starting from 3-bromotoluene and ethynyltrimethylsilane is outlined below. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling and other unwanted side reactions.

Synthesis_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 3-bromotoluene 3-Bromotoluene product_step1 (3-Methylphenyl)ethynyltrimethylsilane 3-bromotoluene->product_step1 Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C ethynyltrimethylsilane Ethynyltrimethylsilane ethynyltrimethylsilane->product_step1 product_step2 This compound product_step1->product_step2 TBAF, THF, rt

Caption: Synthesis of this compound via Sonogashira coupling and deprotection.

Experimental Protocols

Step 1: Synthesis of (3-Methylphenyl)ethynyltrimethylsilane (Sonogashira Coupling)

Materials:

  • 3-Bromotoluene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (Et₃N) (2.0 eq).

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (3-methylphenyl)ethynyltrimethylsilane as a colorless to pale yellow oil.

Step 2: Synthesis of this compound (Deprotection)

Materials:

  • (3-Methylphenyl)ethynyltrimethylsilane

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • DOWEX® 50WX8 sulfonic acid resin

  • Calcium carbonate (CaCO₃)

Procedure:

  • Dissolve (3-methylphenyl)ethynyltrimethylsilane (1.0 eq) in anhydrous THF.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, add DOWEX® 50WX8 sulfonic acid resin and calcium carbonate to the reaction mixture to quench the excess TBAF and facilitate purification.[1]

  • Stir the suspension for 30 minutes, then filter and wash the solid residue with diethyl ether.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel (eluting with hexanes) or by distillation to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical Properties
PropertyValueReference(s)
CAS Number 766-82-5[2]
Molecular Formula C₉H₈[2]
Molecular Weight 116.16 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 106-108 °C[2]
Density 0.907 g/cm³ at 25 °C[2]
Refractive Index n²⁰/D 1.549
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m2HAromatic CH
7.18 - 7.08m2HAromatic CH
3.05s1HEthynyl C-H
2.33s3HMethyl C-H₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) (ppm)Assignment
138.28Aromatic C-CH₃
132.11Aromatic CH
129.08Aromatic CH
128.96Aromatic CH
128.58Aromatic CH
123.20Aromatic C-C≡CH
89.17Alkyne C≡CH
88.85Alkyne C≡CH
21.24Methyl CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong≡C-H stretch (terminal alkyne)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (methyl)
~2100WeakC≡C stretch (alkyne)
1600 - 1450MediumC=C stretch (aromatic ring)

Mass Spectrometry (MS)

m/z ValueInterpretation
116Molecular ion peak [M]⁺
115[M-H]⁺, loss of a hydrogen atom
91[M-C₂H]⁺ or tropylium ion, a common fragment for toluene derivatives

Experimental Workflow and Logic

The synthesis and characterization of this compound follows a logical progression from starting materials to the final, purified, and verified product.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 3-Bromotoluene Ethynyltrimethylsilane Coupling Sonogashira Coupling Start->Coupling Workup1 Aqueous Workup & Purification Coupling->Workup1 Intermediate Protected Intermediate: (3-Methylphenyl)ethynyltrimethylsilane Workup1->Intermediate Deprotection TMS Deprotection (TBAF) Intermediate->Deprotection Workup2 Non-aqueous Workup & Purification Deprotection->Workup2 Product Final Product: This compound Workup2->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via a two-step Sonogashira coupling and deprotection strategy. The comprehensive characterization data, including physical properties and spectroscopic analyses (NMR, IR, and MS), will serve as a valuable resource for researchers in confirming the successful synthesis and purity of this important chemical intermediate. The methodologies and data presented herein are intended to support the work of scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of m-Tolylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of m-tolylacetylene (3-ethynyltoluene), a valuable building block in organic synthesis. The document details its key physical constants, spectroscopic signatures, and chemical reactivity. Furthermore, it outlines experimental protocols for its synthesis via the Sonogashira coupling reaction, as well as methods for its purification and analysis. Safety and handling information is also provided to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are interested in the applications of substituted alkynes.

Physical and Chemical Properties

m-Tolylacetylene, also known as 3-ethynyltoluene or 1-ethynyl-3-methylbenzene, is a clear, colorless to yellow or brown liquid at room temperature.[1][2] It is a monosubstituted aromatic alkyne with the chemical formula C₉H₈.[3]

Physical Properties

The key physical properties of m-tolylacetylene are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₈[1][3]
Molecular Weight 116.16 g/mol [4]
CAS Number 766-82-5[3][4]
Appearance Clear colorless to yellow to brown liquid[1][2]
Boiling Point 170-176.3 °C at 760 mmHg[3][5]
Density 0.900 - 0.93 g/cm³[3][4]
Refractive Index 1.534 - 1.5460 (at 20 °C)[2][3]
Flash Point 47.4 °C[3]
Vapor Pressure 1.48 mmHg at 25 °C[3]
Solubility Insoluble in water
Chemical Properties

m-Tolylacetylene exhibits reactivity characteristic of a terminal alkyne and an aromatic ring. It is incompatible with strong oxidizing agents.[6]

  • Acidity of the Alkyne Proton: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base to form a tolylacetylide anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

  • Reactions of the Alkyne Group: The carbon-carbon triple bond can undergo a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It is also a key participant in cycloaddition reactions and transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[7]

  • Aromatic Ring Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para- director, although substitution at the ortho positions is sterically hindered.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of m-tolylacetylene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetylenic proton (C≡C-H) typically in the range of δ 3.0-3.5 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm), and the methyl protons will present as a singlet around δ 2.3 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the acetylenic carbons, typically between δ 80-90 ppm. The aromatic carbons will have signals in the δ 120-140 ppm region, and the methyl carbon will appear around δ 21 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of m-tolylacetylene is characterized by a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration. A weaker absorption for the C≡C triple bond stretch is observed around 2100 cm⁻¹. The aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring appear in the 1600-1450 cm⁻¹ region. Commercial sources confirm that the infrared spectrum of their m-tolylacetylene conforms to the expected structure.[1][2]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 116, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the acetylenic proton and other fragments from the tolyl group.

Experimental Protocols

Synthesis of m-Tolylacetylene via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the synthesis of arylalkynes like m-tolylacetylene.[7][8] The reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9]

Reactants:

  • 3-Iodotoluene (or 3-bromotoluene)

  • Trimethylsilylacetylene (or ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), toluene)

  • Desilylating agent (e.g., potassium carbonate in methanol, or tetrabutylammonium fluoride (TBAF))

Methodology:

  • Reaction Setup: A dried Schlenk flask is charged with 3-iodotoluene, a palladium catalyst, and copper(I) iodide under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Addition: Anhydrous solvent and the amine base are added to the flask, and the mixture is stirred.

  • Alkyne Addition: Trimethylsilylacetylene is then added dropwise to the reaction mixture. The use of a silyl-protected alkyne prevents self-coupling (Glaser coupling).

  • Reaction Monitoring: The reaction is typically heated and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with aqueous ammonium chloride solution to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Deprotection: The resulting silylated product is then dissolved in a suitable solvent (e.g., methanol or THF), and a desilylating agent is added to remove the trimethylsilyl group.

  • Final Purification: After the deprotection is complete, the mixture is worked up and the crude m-tolylacetylene is purified by column chromatography or distillation.

Sonogashira_Synthesis cluster_deprotection Silyl Group Removal ArylHalide 3-Iodotoluene CoupledProduct 3-(Trimethylsilylethynyl)toluene ArylHalide->CoupledProduct ArylHalide->CoupledProduct Alkyne Trimethylsilylacetylene Alkyne->CoupledProduct Alkyne->CoupledProduct Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base Amine Base FinalProduct m-Tolylacetylene CoupledProduct->FinalProduct CoupledProduct->FinalProduct Deprotection Deprotection (e.g., K₂CO₃, MeOH)

Caption: Synthesis of m-tolylacetylene via Sonogashira coupling.

Purification

Crude m-tolylacetylene can be purified by the following methods:

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying m-tolylacetylene, especially on a larger scale. This method separates the product from less volatile impurities.

  • Column Chromatography: For smaller scales or for removing polar impurities, column chromatography on silica gel is suitable. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.[10] The progress of the separation is monitored by TLC.

Analysis

The purity of m-tolylacetylene can be assessed using the following techniques:

  • Gas Chromatography (GC): GC is a powerful tool for determining the purity of volatile compounds like m-tolylacetylene. A capillary column with a non-polar stationary phase is typically used. The percentage purity is determined by the relative peak areas in the chromatogram.[11] Commercial suppliers often specify a purity of ≥96.0% as determined by GC.[1][2]

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to assess purity by identifying and quantifying signals from impurities relative to the product signals.

Safety and Handling

m-Tolylacetylene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

GHS Hazard Statements: [5]

  • Flammable liquid and vapor.

  • May be fatal if swallowed and enters airways.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements: [6]

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Hazard SymbolRisk CodesSafety Description
Xi: IrritantR10, R36/37/38, R65S16, S26, S36

Storage: Store in a cool, well-ventilated area away from sources of ignition. Keep the container tightly closed.[6]

Conclusion

m-Tolylacetylene is a versatile reagent in organic synthesis with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Sonogashira coupling. A thorough understanding of its properties, handling, and reactivity is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding to aid in its application in these areas.

References

1-ethynyl-3-methylbenzene structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-ethynyl-3-methylbenzene and its Isomers

Introduction

This compound, also known as m-tolylacetylene, is an aromatic hydrocarbon with the chemical formula C₉H₈.[1][2][3] This compound and its isomers are of significant interest in organic synthesis, serving as versatile building blocks for more complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Structural Formula of this compound

This compound consists of a benzene ring substituted with an ethynyl group (-C≡CH) and a methyl group (-CH₃) at the meta positions (1 and 3). Its molecular weight is 116.16 g/mol .[1][2][3]

Caption: Structural formula of this compound.

Isomers of this compound

The molecular formula C₉H₈ encompasses a variety of structural isomers. These can be broadly categorized into positional isomers of ethynyl-methylbenzene and other structural isomers with different carbon skeletons or functional groups.

Positional Isomers

The positional isomers of this compound differ in the relative positions of the ethynyl and methyl groups on the benzene ring.

  • 1-ethynyl-2-methylbenzene (o-tolylacetylene): The substituents are in the ortho position.

  • This compound (m-tolylacetylene): The substituents are in the meta position.

  • 1-ethynyl-4-methylbenzene (p-tolylacetylene): The substituents are in the para position.[4][5]

Caption: Positional isomers of ethynyl-methylbenzene.

Other Structural Isomers

Besides the positional isomers, other compounds share the C₉H₈ formula, including:

  • Indene: A bicyclic aromatic hydrocarbon with a benzene ring fused to a cyclopentadiene ring.

  • 1-Phenylpropyne: An isomer with a phenyl group attached to a propyne chain.

  • 3-Phenylpropyne: An isomer with a phenyl group attached to a propyne chain.

  • Naphthalene, 1,2-dihydro-: A partially hydrogenated naphthalene.

Physicochemical Properties

The physicochemical properties of this compound and its positional isomers are summarized in the table below. These properties are crucial for designing synthetic routes and for purification processes.

Property1-ethynyl-2-methylbenzeneThis compound1-ethynyl-4-methylbenzene
CAS Number 766-47-2[6]766-82-5[1][2][3][7]766-97-2[4][5]
Molecular Formula C₉H₈[6]C₉H₈[1][2][3][7]C₉H₈[4][5]
Molecular Weight ( g/mol ) 116.16[6]116.16[1][2][3]116.16[4][5]
Boiling Point (°C) 170.7 at 760 mmHg[6]106 - 108[2]169[4]
Density (g/cm³) 0.93[6]0.9073 at 26°C[2]0.916[4]
Refractive Index 1.534[6]1.544 at 20°C[2]1.545[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of terminal alkynes like this compound is the Sonogashira coupling reaction. This protocol involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Reaction:

1-Iodo-3-methylbenzene + Ethynyltrimethylsilane → 1-(Trimethylsilylethynyl)-3-methylbenzene

1-(Trimethylsilylethynyl)-3-methylbenzene + Base → this compound

Detailed Protocol:

  • Reaction Setup: A dried Schlenk flask is charged with 1-iodo-3-methylbenzene, copper(I) iodide (CuI), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).

  • Solvent and Reagents: Anhydrous triethylamine (Et₃N) is added as the solvent and base.

  • Addition of Alkyne: Ethynyltrimethylsilane is added dropwise to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Deprotection: The resulting trimethylsilyl-protected alkyne is then deprotected using a base such as potassium carbonate in methanol to yield the final product, this compound.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

G Synthesis Workflow for this compound reagents 1. Add 1-iodo-3-methylbenzene, CuI, and Pd(PPh₃)₂Cl₂ to a Schlenk flask. solvent 2. Add anhydrous triethylamine. reagents->solvent alkyne 3. Add ethynyltrimethylsilane dropwise under inert atmosphere. solvent->alkyne reaction 4. Stir at room temperature or heat until completion. alkyne->reaction deprotection 5. Deprotect with base (e.g., K₂CO₃ in methanol). reaction->deprotection workup 6. Quench with water, extract with organic solvent. deprotection->workup purification 7. Purify by column chromatography or distillation. workup->purification product Final Product: This compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: The presence of the characteristic C≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹ can be confirmed.[3]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[3]

Conclusion

This compound and its isomers are valuable compounds in organic chemistry. This guide has provided a detailed overview of their structural formulas, isomers, physicochemical properties, and a representative synthetic protocol. The information presented here serves as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the use of these versatile molecules in their work.

References

A Technical Guide to the Purity and Stability of 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 1-ethynyl-3-methylbenzene (also known as 3-ethynyltoluene or m-tolylacetylene), a key building block in the synthesis of pharmaceuticals and advanced materials. This document outlines common purity profiles, analytical methods for purity determination, and a discussion on the stability of this aromatic alkyne, including potential degradation pathways and recommended storage conditions.

Purity of this compound

The purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions, lower yields, and complications in the purification of subsequent products. The purity of commercially available this compound is typically around 97%[1]. However, higher purity can be achieved through various purification techniques.

Common Impurities

Impurities in this compound can originate from the synthetic route employed. Common synthetic precursors include 3-methylacetophenone and 3-methylbenzaldehyde. Potential impurities may include:

  • Residual starting materials: 3-methylacetophenone or 3-methylbenzaldehyde.

  • Isomeric impurities: 2-ethynyltoluene and 4-ethynyltoluene, depending on the selectivity of the synthesis.

  • Solvent residues: From the reaction and purification steps.

  • Polymerization byproducts: Aromatic alkynes can be susceptible to polymerization.

Purification Methods and Expected Purity

Column chromatography is a frequently cited method for the purification of this compound. The choice of solvent system is crucial for effective separation.

Purification MethodTypical Eluent/ConditionsExpected PurityReference
Column ChromatographySilica gel with a hexane/dichloromethane mixture>98%Inferred from[2]
Column ChromatographySilica gel with a petroleum ether/ethyl acetate gradient>98%Inferred from general synthesis protocols
DistillationUnder reduced pressure>99%General technique for volatile compounds

Stability of this compound

While specific, in-depth stability studies on this compound are not extensively published, the stability of aromatic alkynes is a known concern in organic synthesis. Degradation can be initiated by factors such as heat, light, oxygen, and the presence of acid or base.

Potential Degradation Pathways

Based on the general reactivity of terminal alkynes and phenylacetylene derivatives, the following degradation pathways are plausible for this compound:

  • Oxidative Cleavage: In the presence of oxygen or other oxidizing agents, the carbon-carbon triple bond can be cleaved, potentially forming 3-methylbenzoic acid.

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of transition metal catalysts, heat, or light. This can lead to the formation of a complex mixture of oligomers and polymers.

  • Hydration: In the presence of acid and water, the alkyne can undergo hydration to form 3-methylacetophenone.

Forced Degradation Studies

To assess the intrinsic stability of this compound, forced degradation studies are recommended.[3][4][5][6][7] These studies involve exposing the compound to stress conditions to predict its long-term stability and identify potential degradation products.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 1M HCl at 60°C for 24 hours3-methylacetophenone
Base Hydrolysis 1M NaOH at 60°C for 24 hoursGenerally stable, but degradation may occur at higher temperatures
Oxidation 3% H₂O₂ at room temperature for 24 hours3-methylbenzoic acid, oligomers
Thermal Degradation 80°C for 48 hoursPolymerization products
Photodegradation Exposure to UV light (e.g., 254 nm) for 24 hoursPolymerization products, other complex mixtures

Experimental Protocols

The following are detailed methodologies for the analysis of the purity and stability of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and quantify the purity of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the purity based on the peak area percentage.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.[8]

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in acetonitrile.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile / 40% water.

      • Linearly increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

Data Analysis:

  • Determine the retention time of the main peak corresponding to this compound.

  • Calculate the area percentage of the main peak to determine the purity.

Quantitative Analysis by Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.[9]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) and add it to the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 value) to ensure full relaxation of all signals.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound (e.g., the acetylenic proton) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Visualizations

The following diagrams illustrate key workflows and concepts related to the purity and stability of this compound.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Volatile Analysis HPLC HPLC Analysis Dissolution->HPLC Non-volatile Analysis qNMR qNMR Analysis Dissolution->qNMR Absolute Purity Purity_Calc Purity Calculation (% Area or qNMR) GCMS->Purity_Calc Impurity_ID Impurity Identification (MS, RT) GCMS->Impurity_ID HPLC->Purity_Calc qNMR->Purity_Calc

Caption: Workflow for the purity analysis of this compound.

Stability_Study_Workflow cluster_stress Forced Degradation Conditions cluster_results Evaluation Start This compound (Initial Purity Known) Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis Stability-Indicating HPLC/GC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Purity_Loss Quantify Purity Loss Analysis->Purity_Loss Deg_Products Identify Degradation Products Analysis->Deg_Products Pathway Propose Degradation Pathway Deg_Products->Pathway

Caption: Logical flow of a forced degradation study for this compound.

Degradation_Pathways Start This compound Oxidation Oxidative Cleavage (e.g., O2, H2O2) Start->Oxidation Polymerization Polymerization (Heat, Light, Metal Traces) Start->Polymerization Hydration Hydration (H+, H2O) Start->Hydration Product_Ox 3-Methylbenzoic Acid Oxidation->Product_Ox Product_Poly Oligomers/Polymers Polymerization->Product_Poly Product_Hyd 3-Methylacetophenone Hydration->Product_Hyd

Caption: Potential degradation pathways of this compound.

Recommended Storage

To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is advisable to store the compound at low temperatures (e.g., 2-8 °C) and protected from light.

Conclusion

This technical guide provides a framework for understanding and evaluating the purity and stability of this compound. While specific data for this compound is limited in the public domain, by applying established analytical techniques and drawing comparisons with related aromatic alkynes, researchers can effectively control its quality and ensure its suitability for demanding synthetic applications. The provided protocols and workflows serve as a starting point for developing robust in-house analytical methods.

References

Commercial Availability of 1-Ethynyl-3-methylbenzene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethynyl-3-methylbenzene, also known as 3-ethynyltoluene or m-tolylacetylene, is a versatile aromatic alkyne building block of significant interest in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a terminal alkyne for coupling reactions and a methyl-substituted phenyl ring, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, quality control, and handling of this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. The compound is typically offered at purities of 97% or higher, as determined by Gas Chromatography (GC). Below is a summary of offerings from prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich 52114097%1 g, 5 g, Bulk Inquiry
TCI Chemicals E0665>98.0% (GC)1 g, 5 g, 25 g
Fisher Scientific E066525G98.0+%25 g
Synthonix E5133197%1 g, Bulk Inquiry
Aceschem ACS463816≥ 97%Gram-scale, Bulk Inquiry
Matrix Fine Chemicals MM766825N08Not SpecifiedSmall and Large Quantities
BLD Pharm BD138365Not SpecifiedGram-scale, Bulk Inquiry

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Pricing and Availability

The price of this compound varies depending on the supplier, purity, and quantity. For small, gram-scale quantities suitable for laboratory research, prices typically range from approximately $30 to $120 per gram.[1][2] For larger quantities, most suppliers offer the option to request a quote for bulk orders.[1] Drug development professionals requiring kilogram-scale quantities should contact suppliers who specialize in bulk chemical manufacturing and distribution.

Synthesis and Manufacturing

The most common and industrially scalable method for the synthesis of this compound is a two-step process involving a Sonogashira coupling followed by a deprotection reaction. This approach offers high yields and good functional group tolerance.

A typical synthesis workflow is illustrated below:

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection 3-Bromotoluene 3-Bromotoluene Coupling_Reaction Sonogashira Coupling 3-Bromotoluene->Coupling_Reaction Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Coupling_Reaction Pd_catalyst Pd(PPh3)2Cl2 / CuI Pd_catalyst->Coupling_Reaction Base_Solvent Base (e.g., Et3N) Solvent (e.g., THF) Base_Solvent->Coupling_Reaction Protected_Product Trimethyl((3-methylphenyl)ethynyl)silane Coupling_Reaction->Protected_Product Deprotection_Reaction Silyl Group Removal Protected_Product->Deprotection_Reaction Deprotecting_Agent Deprotecting Agent (e.g., TBAF or K2CO3/MeOH) Deprotecting_Agent->Deprotection_Reaction Final_Product This compound Deprotection_Reaction->Final_Product

A common two-step synthesis route for this compound.
Experimental Protocols

Step 1: Synthesis of Trimethyl((3-methylphenyl)ethynyl)silane via Sonogashira Coupling

This protocol is a representative example based on general procedures for Sonogashira couplings.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromotoluene (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) which also serves as the base, or a mixture of THF and Et₃N. Add ethynyltrimethylsilane (1.1-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (3-bromotoluene) is consumed.

  • Workup: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and filter to remove the precipitated salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield trimethyl((3-methylphenyl)ethynyl)silane.

Step 2: Deprotection to Yield this compound

This protocol is a representative example for the removal of a trimethylsilyl (TMS) protecting group.

  • Reaction Setup: Dissolve the purified trimethyl((3-methylphenyl)ethynyl)silane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH).

  • Reagent Addition:

    • Fluoride-based method: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C or room temperature.

    • Base-catalyzed method: Add a base such as potassium carbonate (K₂CO₃) to a solution of the silylated alkyne in methanol.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by distillation or column chromatography if necessary.

Quality Control and Analysis

Ensuring the purity and identity of this compound is crucial for its application in research and development. The primary analytical techniques used for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates a typical procurement and quality control workflow for a research laboratory.

G Start Start Supplier_Selection Supplier Selection (Purity, Quantity, Price) Start->Supplier_Selection Request_Quote Request Quote for Bulk Quantities Supplier_Selection->Request_Quote Place_Order Place Order Supplier_Selection->Place_Order Request_Quote->Place_Order Receive_Shipment Receive Shipment and Verify Documentation (CoA) Place_Order->Receive_Shipment QC_Analysis In-house QC Analysis (GC-MS, NMR) Receive_Shipment->QC_Analysis Purity_Check Purity and Identity Confirmed? QC_Analysis->Purity_Check Use_in_Research Use in Research/ Development Purity_Check->Use_in_Research Yes Contact_Supplier Contact Supplier/ Return Product Purity_Check->Contact_Supplier No End End Use_in_Research->End Contact_Supplier->End

Procurement and quality control workflow for this compound.
Representative Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) and coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the peak should correspond to the molecular ion (m/z = 116.16) and fragmentation pattern of this compound.

¹H NMR Spectroscopy for Structural Confirmation and Purity

  • Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Obtain a standard proton spectrum.

  • Data Analysis: The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, and the acetylenic proton. The chemical shifts and coupling patterns should be consistent with the structure. Purity can be estimated by comparing the integrals of the compound's peaks to those of any impurities present.

Physicochemical and Safety Data

Below is a summary of the key physicochemical properties and safety information for this compound, primarily sourced from the Sigma-Aldrich Safety Data Sheet.[1]

PropertyValue
CAS Number 766-82-5
Molecular Formula C₉H₈
Molecular Weight 116.16 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 170-175 °C (lit.)
Density 0.900 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.5440 (lit.)
Flash Point 25 °C (77 °F) - closed cup

Safety and Handling

  • Hazard Statements: Flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]

  • Precautionary Statements:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

    • Keep container tightly closed.[2]

    • IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2]

    • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and flame-retardant clothing. Use a respirator when handling large quantities or in poorly ventilated areas.

  • Storage: Store in a well-ventilated place. Keep cool. Store locked up.[2]

Conclusion

This compound is a commercially accessible and valuable building block for a wide range of applications in chemical research and development. It is available from multiple suppliers in various quantities and purities. Its synthesis is well-established, typically proceeding through a Sonogashira coupling and deprotection sequence. Standard analytical methods such as GC-MS and NMR are employed to ensure its quality. Proper safety precautions must be observed when handling this flammable and hazardous compound. This guide provides a comprehensive technical overview to assist researchers and drug development professionals in the procurement and utilization of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive review of the core synthetic methodologies for preparing 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene), a key building block in the development of pharmaceuticals, organic materials, and complex molecular architectures. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual process diagrams.

Introduction: Core Synthetic Strategies

The synthesis of terminal arylalkynes like this compound is a fundamental transformation in organic chemistry. Several robust methods have been developed, primarily falling into two categories:

  • Cross-Coupling Reactions: These methods involve the formation of a carbon-carbon bond between a substituted benzene ring and an ethynyl group. The Sonogashira coupling is the most prominent example.

  • Homologation of Carbonyls: These strategies start with an aldehyde or ketone and extend the carbon chain to form the alkyne. The Corey-Fuchs reaction and the Seyferth-Gilbert homologation are classic and widely used examples of this approach.[1][2][3][4]

This guide will detail these three primary synthetic routes.

Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7] For the synthesis of this compound, the typical starting materials are a 3-methyl-substituted aryl halide (e.g., 1-bromo- or 1-iodo-3-methylbenzene) and a protected acetylene source like trimethylsilylacetylene (TMSA), followed by a deprotection step.

Sonogashira_Pathway A 1-Iodo-3-methylbenzene E 1-Methyl-3-((trimethylsilyl)ethynyl)benzene A->E Coupling B Trimethylsilylacetylene (TMSA) B->E C Pd(PPh3)2Cl2, CuI, Et3N C->E D K2CO3, MeOH F This compound D->F E->F Deprotection

Caption: Sonogashira coupling pathway for this compound synthesis.

Experimental Protocol: Sonogashira Coupling

Step 1: Coupling of 1-Iodo-3-methylbenzene with Trimethylsilylacetylene

  • A flame-dried Schlenk flask is charged with 1-iodo-3-methylbenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene and triethylamine (Et₃N, 2.5 eq.) are added via syringe.

  • Trimethylsilylacetylene (1.2 eq.) is added dropwise to the stirring mixture at room temperature.

  • The reaction is heated to 70 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography (silica gel, eluting with hexanes) to yield 1-methyl-3-((trimethylsilyl)ethynyl)benzene.

Step 2: Desilylation

  • The silyl-protected alkyne (1.0 eq.) is dissolved in methanol (MeOH).

  • Potassium carbonate (K₂CO₃, 2.0 eq.) is added, and the mixture is stirred at room temperature for 2-3 hours.

  • Upon reaction completion (monitored by TLC), the methanol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to afford pure this compound.

Quantitative Data
Step Aryl Halide Catalyst System Base Solvent Temp. Time Yield (%)
1. Coupling1-Iodo-3-methylbenzenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene70 °C5 h90-95
2. Deprotection--K₂CO₃MethanolR.T.2 h95-99

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step sequence to convert an aldehyde into a terminal alkyne, effectively achieving a one-carbon homologation.[8] The process begins with the transformation of the aldehyde into a 1,1-dibromoalkene via a Wittig-type reaction, which is then converted to the terminal alkyne using a strong base.[3][9] The starting material for this synthesis is 3-methylbenzaldehyde.

Corey_Fuchs_Pathway A 3-Methylbenzaldehyde D 1-(2,2-Dibromovinyl) -3-methylbenzene A->D Dibromo-olefination B CBr4, PPh3 B->D C n-BuLi, THF E This compound C->E D->E Elimination & Rearrangement Seyferth_Gilbert_Pathway A 3-Methylbenzaldehyde D This compound A->D Homologation B Ohira-Bestmann Reagent B->D C K2CO3, MeOH C->D

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction Using 1-ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Sonogashira coupling reaction using 1-ethynyl-3-methylbenzene as the terminal alkyne. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely utilized in the synthesis of natural products, pharmaceuticals, and advanced materials.

Introduction

The Sonogashira coupling reaction, developed by Kenkichi Sonogashira, is a cornerstone of modern organic synthesis. It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it particularly valuable in complex molecule synthesis. In recent years, copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling (Glaser coupling).

This application note focuses on the use of this compound as a key building block. The presence of the methyl group on the aromatic ring can influence the electronic properties and steric hindrance of the alkyne, potentially affecting reaction kinetics and yields. Understanding the optimal conditions for the coupling of this substrate is crucial for its effective use in synthetic chemistry.

Data Presentation

The following table summarizes various conditions reported for Sonogashira coupling reactions with substrates similar to this compound, providing a comparative overview of different catalytic systems and their efficiencies.

Entry Aryl Halide Alkyne Pd Catalyst (mol%) Cu(I) Co-catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
11-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)PPh₃ (5)Et₃NDMF100396[1]
21-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)None-TMPDMSOrt-up to 97[2]
3IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)(in catalyst)NoneK₂CO₃EtOH70--[3]
41-Bromo-2-iodobenzene4-EthynylanisolePd₂(dba)₃ (2.5)CuI (3)PPh₃ (6)i-Pr₂NHDMSO45173[4][5]
5Aryl BromidePhenylacetylenePd(PhCN)₂Cl₂NoneP(t-Bu)₃Cs₂CO₃-rt--[2]
61-Iodo-2-methyl-4-nitrobenzenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina--THF-DMA (9:1)80--[6]
71-Iodo-4-nitrobenzene2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂CuI-Et₃N-rt1.5-
81-Ethynyl-4-nitrobenzene2,5-Diiodo-N-morpholinebenzamide-------80[4]
9Aryl IodidesTerminal AlkynesPdCl₂(PPh₃)₂ (0.01)CuIPPh₃----high

Experimental Protocols

This section provides detailed methodologies for performing a Sonogashira coupling reaction with this compound. A representative protocol for the coupling with an aryl bromide is described below.

Materials
  • This compound

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Base (e.g., Triethylamine, Et₃N, or Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Protocol: Sonogashira Coupling of this compound with 1-bromo-4-nitrobenzene

This protocol is a representative procedure and may require optimization for different aryl halides.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol, 1.0 equiv).

    • Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).

    • Add the copper(I) iodide, CuI (0.05 mmol, 5 mol%).

    • Add the ligand, PPh₃ (0.05 mmol, 5 mol%).

    • Add a magnetic stir bar.

  • Reagent Addition:

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.

    • Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) via syringe.

    • Finally, add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 3-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure coupled product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Aryl Halide, Pd Catalyst, CuI, Ligand setup Assemble Reaction in Schlenk Flask reagents->setup solvent Prepare Anhydrous Solvent and Base solvent->setup alkyne Measure this compound alkyne->setup degas Degas and Purge with Inert Gas setup->degas addition Add Solvent, Base, and Alkyne degas->addition heating Heat and Stir addition->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analysis NMR, MS Characterization purify->analysis

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic Cycle of Sonogashira Coupling

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)L₂-C≡CR² Pd_complex->transmetalation Transmetalation product R¹-C≡C-R² transmetalation->product Reductive Elimination product->Pd0 Regeneration CuX CuX Cu_alkyne Cu-C≡C-R² CuX->Cu_alkyne R²-C≡C-H, Base Cu_alkyne->transmetalation Transfers Acetylide Cu_alkyne->CuX Regeneration

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for 1-Ethynyl-3-methylbenzene in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-ethynyl-3-methylbenzene as a key building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The protocols detailed below are foundational for the synthesis of a diverse range of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery, materials science, and bioconjugation.

Introduction to this compound in Click Chemistry

This compound, also known as m-tolylacetylene, is a commercially available terminal alkyne.[1][2] Its structure, featuring a terminal ethynyl group and a methyl-substituted phenyl ring, makes it a versatile reagent for CuAAC reactions. The "click" reaction itself is renowned for its high efficiency, mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it a premier method for creating stable triazole linkages.[3][4] The resulting 1,2,3-triazole core is not merely a linker but is often considered a pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding.

The primary application of this compound in this context is its reaction with organic azides to regioselectively form 1-(substituted)-4-(3-methylphenyl)-1H-1,2,3-triazoles. The methyl group on the phenyl ring can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting triazole derivatives, which is of significant interest in medicinal chemistry.

Key Applications

The 1,2,3-triazoles synthesized from this compound are scaffolds with significant potential across various scientific disciplines:

  • Drug Discovery: Triazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, antitubercular, and anticancer properties.[5][6][7] The synthesis of libraries of triazoles from this compound and diverse azides allows for high-throughput screening to identify novel therapeutic agents.

  • Materials Science: The rigid, stable triazole linkage can be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties.[8][9] Click chemistry offers an efficient route for polymer functionalization and the synthesis of complex macromolecular architectures.

  • Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the specific labeling of biomolecules.[10] While not as common as other functionalized alkynes for this purpose, this compound could be used to introduce a tagged moiety to azide-modified proteins, nucleic acids, or other biological macromolecules.

Experimental Protocols

The following are detailed protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound via the CuAAC reaction. These protocols are adaptable for a wide range of organic azides.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical small-scale synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and a generic organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the organic azide (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq. in 1 mL of water). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq. in 1 mL of water).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The solution will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-24 hours).

  • Work-up: Once the reaction is complete, add water (20 mL) to the reaction mixture and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: One-Pot Synthesis of 1,2,3-Triazoles from an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Cyrene™ (as a biomass-derived solvent) or DMF/water mixture

Procedure:

  • Azide Formation: In a reaction vessel, dissolve the alkyl halide (1.15 mmol, 1.15 eq.) and sodium azide (1.3 mmol, 1.3 eq.) in Cyrene™ (2.5 mL). Stir the mixture at 85°C for 8 hours to form the organic azide in situ.

  • Click Reaction: Cool the reaction mixture to 30°C. To this mixture, add this compound (1.0 mmol, 1.0 eq.), triethylamine (0.1 mmol, 0.1 eq.), and copper(I) iodide (0.01 mmol, 0.01 eq.).

  • Reaction Progress: Stir the reaction mixture at 30°C for 12 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, add cold distilled water (20 mL) and stir vigorously. The solid product that precipitates is collected by filtration, washed with distilled water (3 x 5 mL), and dried to yield the 1,2,3-triazole.[1][11]

Quantitative Data

The yield of the CuAAC reaction is generally high, often exceeding 80-90%, provided that the starting materials are pure and the reaction conditions are optimized. The following table presents representative yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles from various terminal alkynes and azides under typical CuAAC conditions, which can be expected to be similar for reactions involving this compound.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuICyrene™1296[11]
1-Ethynyl-4-methylbenzeneBenzyl azideCuO nanowiresToluene2495[10]
PhenylacetylenePhenyl azideCu/C (flow)DCM~2 min99.8[12]
Propargyl alcoholBenzyl azideCuSO₄/NaAsct-BuOH/H₂O1>95Generic

Visualizations

Experimental Workflow for CuAAC Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a 1,4-disubstituted 1,2,3-triazole using this compound.

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Mixing & Stirring A->E B Organic Azide B->E C Cu(I) Catalyst C->E D Solvent D->E F Quenching & Extraction E->F Reaction Completion G Drying & Concentration F->G H Column Chromatography G->H I 1,4-Disubstituted-1,2,3-triazole H->I

Caption: General workflow for CuAAC synthesis.

Logical Relationship of Triazole Scaffolds in Drug Discovery

This diagram illustrates the central role of the 1,2,3-triazole scaffold, synthesized via click chemistry, in the development of various classes of therapeutic agents.

G cluster_synthesis Synthesis cluster_applications Therapeutic Applications A This compound + R-N3 B Click Chemistry (CuAAC) A->B C 1,2,3-Triazole Scaffold B->C D Antimicrobial C->D E Anticancer C->E F Antiviral C->F G Antitubercular C->G

Caption: Triazoles in drug discovery.

References

Application Notes and Protocols for the Polymerization of 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of poly(1-ethynyl-3-methylbenzene), a polymer with significant potential for the development of novel materials. The protocols detailed below are intended to guide researchers in the successful polymerization and subsequent analysis of this promising polymer.

Introduction

Substituted polyacetylenes are a class of polymers that have garnered considerable interest due to their unique electronic, optical, and physical properties. Poly(this compound), also known as poly(m-tolylacetylene), is a member of this family and is characterized by a conjugated polyene backbone with pendant meta-tolyl groups. This structure imparts high thermal stability and processability, making it a candidate for various advanced applications. Potential applications for substituted polyacetylenes like poly(this compound) include their use in gas separation membranes and as high-yield precursors for carbon materials.[1]

Data Presentation

MonomerCatalyst SystemSolventTime (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )Đ (Mw/Mn)
1-Ethynyl-3-methoxybenzene[Rh(nbd)(Ph2P(CH2)3NMe2)][BF4]THF1>991.10 x 10^61.87 x 10^61.70
Phenylacetylene[Rh(nbd)(Ph2P(CH2)3NMe2)][BF4]THF1>991.05 x 10^62.51 x 10^62.39
Representative data for analogous meta-substituted poly(phenylacetylene)s.

Thermal Properties (Representative for Poly(substituted phenylacetylenes))

Substituted polyacetylenes are known for their excellent thermal stability. The thermal decomposition of these polymers typically occurs at high temperatures. While specific DSC and TGA data for poly(this compound) is not extensively reported, analogous poly(substituted phenylacetylene)s exhibit high decomposition temperatures, often above 300-400 °C in an inert atmosphere. The glass transition temperature (Tg) for these rigid polymers can be difficult to detect and may not be prominent in DSC analysis.

Experimental Protocols

Materials
  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst precursor) or a similar rhodium(I) catalyst

  • Cocatalyst (e.g., triethylamine or diisopropylamine, if required by the specific catalyst system)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Experimental Workflow for Polymerization and Characterization

experimental_workflow cluster_synthesis Polymerization cluster_characterization Characterization Monomer This compound Reaction Polymerization (Inert Atmosphere) Monomer->Reaction Catalyst Rhodium Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Poly(this compound) Drying->Polymer SEC Size Exclusion Chromatography (SEC) Polymer->SEC NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FT-IR Spectroscopy Polymer->FTIR TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Detailed Polymerization Protocol

This protocol is adapted from established procedures for the rhodium-catalyzed polymerization of substituted phenylacetylenes.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the rhodium catalyst precursor (e.g., [Rh(nbd)Cl]₂) in the chosen anhydrous solvent (e.g., THF or toluene). If a cocatalyst is required, it should be added at this stage. The concentration of the catalyst solution should be calculated based on the desired monomer-to-catalyst ratio (typically ranging from 50:1 to 200:1).

  • Monomer Addition: To the stirred catalyst solution, add the this compound monomer via syringe. The reaction mixture is typically stirred at room temperature.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 to 24 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) or by observing an increase in the viscosity of the solution.

  • Polymer Isolation: After the desired reaction time, quench the polymerization by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh portions of the non-solvent to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. The final product, poly(this compound), should be a solid, the color of which may range from yellow to reddish-brown.

Characterization Protocols
  • Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer using SEC. THF is a common eluent for poly(substituted phenylacetylene)s. Calibration with polystyrene standards is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy. The disappearance of the acetylenic proton signal (around 3 ppm) and the appearance of a broad signal for the vinylic protons of the polymer backbone are indicative of successful polymerization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Verify the polymerization by observing the disappearance of the characteristic C≡C-H stretching vibration of the monomer (typically around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹).

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating a sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). The onset of decomposition and the char yield at high temperatures can be determined.

  • Differential Scanning Calorimetry (DSC): Investigate the thermal transitions of the polymer, such as the glass transition temperature (Tg). The sample is typically heated and cooled at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the monomer structure, polymerization process, and the resulting polymer properties and potential applications.

logical_relationship cluster_properties Polymer Properties cluster_applications Potential Applications Monomer This compound (Monomer) Polymerization Rhodium-Catalyzed Polymerization Monomer->Polymerization Polymer Poly(this compound) (Polymer) Polymerization->Polymer MW High Molecular Weight Polymer->MW PDI Moderate Polydispersity Polymer->PDI Thermal High Thermal Stability Polymer->Thermal Solubility Good Solubility Polymer->Solubility Membranes Gas Separation Membranes MW->Membranes Carbon Carbon Precursors Thermal->Carbon Solubility->Membranes Electronics Organic Electronics Solubility->Electronics

Caption: Relationship between monomer, polymerization, properties, and applications.

References

Application Notes and Protocols for 1-ethynyl-3-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-ethynyl-3-methylbenzene, a versatile terminal alkyne, in two powerful organic synthesis reactions: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.

Application: Synthesis of 1-(4-nitrophenyl)-2-(3-methylphenyl)acetylene

This protocol details the synthesis of a substituted diphenylacetylene derivative, a common scaffold in various biologically active molecules.

Reaction Scheme:

Experimental Protocol:

A mixture of 1-iodo-4-nitrobenzene (1.0 mmol), this compound (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (CuI, 0.06 mmol) is taken in a round-bottom flask. The flask is evacuated and backfilled with nitrogen. To this, degassed triethylamine (5 mL) is added, and the reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

Data Summary:

ReactantProductCatalyst SystemSolventTemp (°C)Yield (%)
This compound, 1-iodo-4-nitrobenzene1-(4-nitrophenyl)-2-(3-methylphenyl)acetylenePd(PPh₃)₂Cl₂ / CuITriethylamine80>90 (estimated)

Characterization Data (Hypothetical for 1-(4-nitrophenyl)-2-(3-methylphenyl)acetylene):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.22 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.40-7.30 (m, 3H), 7.15 (d, J = 7.6 Hz, 1H), 2.38 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 147.0, 138.5, 132.3, 131.8, 129.5, 129.0, 128.6, 123.7, 122.5, 93.5, 88.0, 21.3.

  • Melting Point: 115-117 °C

  • Appearance: Yellow solid

Logical Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound 1-iodo-4-nitrobenzene Stirring Stir at 80°C under N₂ Reactants->Stirring Catalysts Pd(PPh₃)₂Cl₂ CuI Catalysts->Stirring Base_Solvent Triethylamine Base_Solvent->Stirring Monitoring Monitor by TLC Stirring->Monitoring Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Reaction Complete Purification Column Chromatography Solvent_Removal->Purification Product 1-(4-nitrophenyl)-2- (3-methylphenyl)acetylene Purification->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[3] The CuAAC reaction is a prime example, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[1] This reaction has found extensive applications in drug discovery, bioconjugation, and materials science.

Application: Synthesis of 1-benzyl-4-(3-methylphenyl)-1H-1,2,3-triazole

This protocol outlines the synthesis of a 1,4-disubstituted triazole, a common heterocyclic motif in medicinal chemistry.

Reaction Scheme:

Experimental Protocol:

In a 4 mL screw-cap vial, benzyl azide (1.15 mmol), this compound (1.0 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol) are dissolved in 2.5 mL of a suitable solvent (e.g., Cyrene™).[4] The reaction mixture is stirred overnight at 30 °C.[4] After the reaction is complete, 20 mL of cold distilled water is added, followed by intensive stirring. The solid product is then filtered, washed with distilled water, and dried to a constant weight.[4]

Data Summary:

ReactantProductCatalystBaseSolventTemp (°C)Yield (%)
This compound, Benzyl azide1-benzyl-4-(3-methylphenyl)-1H-1,2,3-triazoleCuIEt₃NCyrene™30~90[4]

Characterization Data (for 1-benzyl-4-phenyl-1H-1,2,3-triazole, a similar structure):

  • ¹H NMR (CDCl₃, 500 MHz): δ = 5.50 (s, 2H), 7.20 – 7.50 (m, 8H), 7.65 (s, 1H), 7.80 (d, 2H) ppm.[5]

  • ¹³C NMR (CDCl₃, 500 MHz): δ = 54.20 , 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2 ppm.[5]

  • Melting Point: 127-128 °C[6]

  • Appearance: White solid[6]

Signaling Pathway for CuAAC Reaction:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product Formation Alkyne This compound Copper_Acetylide Copper(I) Acetylide Alkyne->Copper_Acetylide Azide Benzyl Azide Azide_Complex Azide Coordination Azide->Azide_Complex CuI Copper(I) Iodide CuI->Copper_Acetylide Copper_Acetylide->Azide_Complex Cycloadduct Copper Triazolide Azide_Complex->Cycloadduct Protonolysis Protonolysis Cycloadduct->Protonolysis Product 1-benzyl-4-(3-methylphenyl)- 1H-1,2,3-triazole Protonolysis->Product Catalyst_Regen Cu(I) Regeneration Protonolysis->Catalyst_Regen Catalyst_Regen->CuI Catalytic Cycle

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene) in various palladium-catalyzed cross-coupling reactions. This versatile building block is valuable in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and functional materials. The protocols outlined below are based on established methodologies for Sonogashira, Suzuki, Stille, and Heck couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille reactions) or alkyne coordination/deprotonation (for Sonogashira), and reductive elimination. The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction outcomes.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is widely used for the synthesis of substituted alkynes and conjugated enynes.[4]

General Reaction Scheme:

Caption: General scheme of a Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is adapted from established procedures for Sonogashira couplings.[5][6]

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.1 mmol, 2-10 mol%).

  • Add the anhydrous and deoxygenated solvent (5-10 mL) via syringe.

  • Add the amine base (2.0-3.0 mmol) to the reaction mixture.

  • Finally, add this compound (1.1-1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired disubstituted alkyne.

Quantitative Data for Sonogashira Couplings
EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodoanisolePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMFRT3>90 (expected)Adapted from[5][6]
21-Iodo-4-nitrobenzenePd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃NDMF80295Adapted from[7]
34-BromotoluenePd₂(dba)₃ (1.5) / XPhos (3)-Cs₂CO₃CH₃CN751285-95 (expected)Adapted from[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[9][10][11] For the coupling of this compound, it would first need to be converted to the corresponding boronic acid or ester.

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure based on established methods.[12]

Materials:

  • (3-Methylphenyl)ethynyl boronic acid or ester (e.g., MIDA boronate)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water or Toluene/water)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add the (3-methylphenyl)ethynyl boronic acid/ester (1.2 mmol), aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and base (2.0-3.0 mmol).

  • Add the solvent system (e.g., 3:1 Dioxane/water, 5 mL).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Couplings
EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-BromotoluenePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O10012>85 (expected)Adapted from[12]
24-ChloroanisolePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene11016>80 (expected)Adapted from general Suzuki protocols
31-Iodo-2-methylbenzenePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O908>90 (expected)Adapted from general Suzuki protocols

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium.[2][13][14] To use this compound in a Stille coupling, it must first be converted to an organostannane derivative, such as tributyl((3-methylphenyl)ethynyl)stannane.

General Reaction Scheme:

Caption: General scheme of a Stille coupling reaction.

Experimental Protocol: Stille Coupling

This is a general protocol based on established Stille coupling procedures.[9]

Materials:

  • Tributyl((3-methylphenyl)ethynyl)stannane

  • Organic halide (e.g., vinyl iodide or aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, THF, or DMF)

  • Optional additive (e.g., CuI or LiCl)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the organic halide (1.0 mmol) and tributyl((3-methylphenyl)ethynyl)stannane (1.1 mmol) in the chosen solvent (5-10 mL).

  • Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%). If required, add the additive at this stage.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Stille Couplings
EntryOrganic HalideCatalyst (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₄ (2)CuI (10)DMF606>90 (expected)Adapted from[9]
2Vinyl BromidePd₂(dba)₃ (1.5) / P(furyl)₃ (6)-Toluene1001280-90 (expected)Adapted from[9]
34-BromoacetophenonePdCl₂(PPh₃)₂ (3)LiClDioxane10018>85 (expected)Adapted from[9]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base.[15][16] While terminal alkynes are not the typical alkene partner, related Heck-type reactions can occur.

General Reaction Scheme:

Caption: General scheme of a Heck-type reaction.

Experimental Protocol: Heck-Type Reaction

This is a generalized protocol for a Heck-type reaction.[14]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Optional phosphine ligand (e.g., PPh₃)

  • Base (e.g., Et₃N or K₂CO₃)

  • Solvent (e.g., DMF or NMP)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), optional ligand (0.02-0.1 mmol), and base (1.5-2.5 mmol).

  • Add the solvent (5-10 mL) and then this compound (1.2-1.5 mmol).

  • Heat the mixture to 100-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Heck-Type Reactions
EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1IodobenzenePd(OAc)₂ (2)Et₃NDMF1202470-80 (expected)Adapted from[14]
24-BromonitrobenzenePd/C (1)Na₂CO₃NMP14012>80 (expected)Adapted from[17]
34-IodoanisolePd(OAc)₂ (2) / P(o-tol)₃ (4)K₂CO₃DMA1301875-85 (expected)Adapted from[14]

General Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key elementary steps.

Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)-X      Lₙ OxAdd->PdII Transmetal Transmetalation (Suzuki/Stille) or Alkyne Deprotonation (Sonogashira) PdII->Transmetal R²-M or R²-H + Base PdII_R2 R¹-Pd(II)-R²       Lₙ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition with 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless. This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2] The resulting triazole core is a highly stable and valuable scaffold in medicinal chemistry and drug development due to its metabolic stability and ability to participate in hydrogen bonding.[1] 1-Ethynyl-3-methylbenzene (also known as 3-ethynyltoluene) is a readily available terminal alkyne, and its incorporation into the triazole structure introduces a lipophilic tolyl group, which can be valuable for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

These application notes provide detailed protocols for the CuAAC reaction using this compound with various azides, summarize typical reaction outcomes, and discuss the applications of the resulting triazole products, particularly in the context of enzyme inhibition.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1-Aryl-4-(3-methylphenyl)-1H-1,2,3-triazoles
EntryAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O / Sodium AscorbatetBuOH/H₂O (1:1)Room Temp12>90
2Phenyl AzideCuID₂O80195
34-Chlorobenzyl AzideCuSO₄·5H₂O / Sodium AscorbatetBuOH/H₂O (1:1)Room Temp12>90
44-Methoxybenzyl AzideCuID₂O80192
51-(Azidomethyl)-4-nitrobenzeneCuSO₄·5H₂O / Sodium AscorbatetBuOH/H₂O (1:1)Room Temp2485

Note: Yields are representative and may vary based on the specific azide, purity of reagents, and reaction scale.

Table 2: Biological Activity of a Representative 1,2,4-Triazole Bearing a 3-Methylphenyl Moiety

The following data is for a structurally related 1,2,4-triazole analog, demonstrating the potential biological activity of triazoles derived from this compound.

CompoundTarget EnzymeIC₅₀ (µM)
12d (bearing a 3-methylphenyl moiety)α-Glucosidase36.74 ± 1.24
Acarbose (Reference Standard)α-Glucosidase375.82 ± 1.76

Data from a study on 1,2,4-triazole bearing azinane analogues.[1] This data suggests that the incorporation of a 3-methylphenyl group can lead to potent enzyme inhibition.[1]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with in situ Generated Cu(I) Catalyst

This protocol describes a common and convenient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles using an in situ generated copper(I) catalyst from copper(II) sulfate and sodium ascorbate.

Materials:

  • This compound (1.0 eq)

  • Substituted Azide (e.g., Benzyl Azide, 1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.1 eq)

  • tert-Butanol (tBuOH)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired azide (1.05 eq) in a 1:1 mixture of tBuOH and deionized water (approximately 0.2 M concentration of the alkyne).

  • To this solution, add an aqueous solution of CuSO₄·5H₂O (0.05 eq).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq) to the reaction mixture. A color change to yellow or orange may be observed.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: CuAAC Reaction using a Copper(I) Iodide Catalyst

This protocol utilizes a direct Cu(I) source, which can be advantageous in certain applications.

Materials:

  • This compound (1.0 eq)

  • Substituted Azide (e.g., Phenyl Azide, 1.1 eq)

  • Copper(I) Iodide (CuI) (0.01 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Solvent (e.g., D₂O, THF, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuI (0.01 eq).

  • Add the chosen solvent (e.g., D₂O).

  • Add this compound (1.0 eq), the desired azide (1.1 eq), and triethylamine (0.1 eq) to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C for reactions in D₂O).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride to remove the copper catalyst.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction CuAAC Reaction cluster_workup Workup & Purification cluster_product Final Product Alkyne 1-Ethynyl-3- methylbenzene ReactionVessel Reaction Setup (Solvent, Catalyst) Alkyne->ReactionVessel Azide Substituted Azide Azide->ReactionVessel Extraction Extraction ReactionVessel->Extraction Reaction Completion Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product 1,4-Disubstituted- 1,2,3-Triazole Purification->Product Enzyme_Inhibition_Pathway cluster_pathway α-Glucosidase Catalyzed Carbohydrate Digestion cluster_inhibition Inhibition by Triazole Derivative cluster_outcome Physiological Outcome Carbohydrates Dietary Carbohydrates Enzyme α-Glucosidase Carbohydrates->Enzyme Substrate Glucose Glucose Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream Enzyme->Glucose Hydrolysis Inhibitor Triazole Derivative (e.g., with 3-methylphenyl) Inhibitor->Enzyme Inhibition ReducedAbsorption Reduced Glucose Absorption

References

Application of 1-Ethynyl-3-methylbenzene in the Synthesis of Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethynyl-3-methylbenzene, also known as 3-ethynyltoluene, is a versatile terminal alkyne building block in medicinal chemistry. Its rigid, linear structure and reactive ethynyl group make it a valuable synthon for the construction of complex molecular architectures, particularly in the development of kinase inhibitors. The ethynyl moiety can serve as a key structural element for engaging with target proteins and as a handle for further chemical modifications through reactions like the Sonogashira coupling and click chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for pan-BCR-ABL inhibitors, which are crucial in the treatment of chronic myeloid leukemia (CML).

Key Application: Synthesis of a Core Intermediate for BCR-ABL Inhibitors

A critical application of arylacetylenes, structurally similar to this compound, is in the synthesis of potent pan-BCR-ABL inhibitors, such as AKE-72.[1] These inhibitors target the constitutively active tyrosine kinase BCR-ABL, a hallmark of CML. The synthesis of these complex molecules often involves a convergent approach where a substituted indazole core is coupled with a side chain containing the arylacetylene moiety. This compound can be utilized in a Sonogashira coupling reaction to form a key carbon-carbon bond, leading to a versatile intermediate that can be further elaborated into the final active pharmaceutical ingredient (API).

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the general synthetic strategy.

G A This compound C Sonogashira Coupling A->C B Aryl Halide (e.g., 4-Iodo-3-amino-1H-indazole) B->C D Key Intermediate (e.g., 3-((3-Methylphenyl)ethynyl)-1H-indazol-4-amine) C->D Formation of C-C bond F Amide Coupling D->F E Amide Coupling Partner (Substituted Benzoic Acid) E->F G Final Kinase Inhibitor Scaffold F->G Formation of Amide bond

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

Protocol 1: Sonogashira Coupling for the Synthesis of 3-((3-Methylphenyl)ethynyl)-1H-indazol-4-amine

This protocol describes the palladium- and copper-catalyzed cross-coupling of this compound with 4-iodo-3-amino-1H-indazole.

Materials:

  • This compound

  • 4-Iodo-3-amino-1H-indazole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-3-amino-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

  • Add a mixture of degassed triethylamine and DMF (1:1 v/v).

  • To this suspension, add this compound (1.2 eq) via syringe.

  • Heat the reaction mixture to 85°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, 3-((3-methylphenyl)ethynyl)-1H-indazol-4-amine.

Quantitative Data (Representative):

ParameterValueReference
Scale1.0 mmol[1]
Equivalents of this compound1.2[1]
PdCl₂(PPh₃)₂ Loading5 mol%[2]
CuI Loading10 mol%[2]
Temperature85 °C[1]
Reaction Time4-6 hours[1]
Yield75-85%[3][4]
Protocol 2: Amide Coupling for the Synthesis of a Kinase Inhibitor Scaffold

This protocol describes the coupling of the synthesized aminoindazole intermediate with a substituted benzoic acid.

Materials:

  • 3-((3-Methylphenyl)ethynyl)-1H-indazol-4-amine

  • Substituted benzoic acid (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of 3-((3-methylphenyl)ethynyl)-1H-indazol-4-amine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide product.

Quantitative Data (Representative):

ParameterValueReference
Scale0.5 mmol[1]
Equivalents of Benzoic Acid1.1[5][6]
Equivalents of HATU1.2[1]
Equivalents of DIPEA3.0[1]
TemperatureRoom Temperature[1]
Reaction Time12-16 hours[1]
Yield60-75%[1]

Signaling Pathway Information

The synthesized kinase inhibitor scaffold is designed to target the BCR-ABL tyrosine kinase. The BCR-ABL oncoprotein is a constitutively active kinase that drives the proliferation and survival of leukemia cells in CML through the activation of multiple downstream signaling pathways.

BCR-ABL Signaling Pathway

G cluster_proliferation Proliferation & Survival BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition Inhibitor Kinase Inhibitor (e.g., AKE-72 Scaffold) Inhibitor->BCR_ABL

References

Application Note & Protocol: Sonogashira Cross-Coupling of m-Tolylacetylene with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira reaction is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed experimental protocol for the Sonogashira reaction using m-tolylacetylene as the alkyne component, offering a reliable method for the synthesis of various substituted diarylacetylenes.

Reaction Principle:

The catalytic cycle of the Sonogashira reaction generally involves two interconnected cycles: a palladium cycle and a copper cycle.[2] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[3] This acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the palladium(0) catalyst.[2]

Experimental Protocol:

This protocol is a general guideline and may require optimization based on the specific aryl halide used.

Materials and Reagents:

  • Aryl Halide: (e.g., Iodobenzene, Bromobenzene)

  • m-Tolylacetylene

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Reaction Vessel: Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert Gas: Argon or Nitrogen

  • Reagents for Workup: Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, Hexane, Ethyl acetate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add anhydrous, degassed solvent (e.g., THF, 5 mL) to the flask via syringe.

    • Add the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv) to the mixture.

    • Finally, add m-tolylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) depending on the reactivity of the aryl halide.[4] Aryl iodides are generally more reactive and may proceed at room temperature, while aryl bromides may require heating.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.[5]

Data Presentation:

Reagent/ParameterMolar Ratio (vs. Aryl Halide)Typical Quantity (for 1 mmol scale)Purpose
Aryl Halide1.01.0 mmolSubstrate
m-Tolylacetylene1.1 - 1.51.2 mmolCoupling partner
Palladium Catalyst0.01 - 0.050.02 mmol (2 mol%)Primary catalyst for the cross-coupling reaction
Copper(I) Iodide0.02 - 0.100.04 mmol (4 mol%)Co-catalyst to facilitate the formation of the copper acetylide
Base (e.g., Triethylamine)2.0 - 3.02.0 mmolNeutralizes the hydrogen halide byproduct and facilitates deprotonation
Solvent (e.g., THF)-5 - 10 mLReaction medium
Temperature-Room Temperature to 80 °CReaction condition, dependent on substrate reactivity
Reaction Time-2 - 24 hoursDependent on reaction progress

Safety Precautions:

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • The reaction should be carried out under an inert atmosphere as the catalysts can be sensitive to air and moisture.[6]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations:

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_flask Dry Schlenk Flask (Inert Atmosphere) add_solids Add Aryl Halide, Pd Catalyst, CuI prep_flask->add_solids 1 add_liquids Add Solvent, Base, m-Tolylacetylene add_solids->add_liquids 2 react Stir at RT or Heat (Monitor by TLC/GC-MS) add_liquids->react 3 quench Quench with aq. NH4Cl react->quench 4 extract Extract with Organic Solvent quench->extract 5 dry_concentrate Dry and Concentrate extract->dry_concentrate 6 purify Column Chromatography dry_concentrate->purify 7 product Pure Product purify->product 8

Caption: Experimental workflow for the Sonogashira reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X L2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide aryl_halide Ar-X aryl_halide->pd_complex1 base Base base->cu_acetylide cui CuI cui->cu_acetylide

Caption: Simplified Sonogashira catalytic cycles.

References

Application Notes and Protocols: Anionic Polymerization of 1-Ethynyl-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the anionic polymerization of 1-ethynyl-3-methylbenzene (m-tolylacetylene) and its derivatives. The information is intended to guide researchers in the synthesis of well-defined poly(this compound) with controlled molecular weights and narrow polydispersity.

Introduction

Anionic polymerization is a powerful chain-growth polymerization technique that proceeds via an active anionic center. This method is particularly suitable for monomers with electron-withdrawing substituents, such as substituted acetylenes. The polymerization of this compound yields a conjugated polymer with potential applications in organic electronics, sensor technology, and as a precursor for novel materials in drug delivery systems. The use of organolithium initiators, such as n-butyllithium (n-BuLi), in polar aprotic solvents allows for a "living" polymerization, where chain termination and transfer reactions are minimal. This living nature enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the formation of block copolymers.

Quantitative Data Summary

Table 1: Representative Data for Anionic Polymerization of a Substituted Phenylacetylene

EntryInitiatorSolventTemperature (°C)Time (h)Monomer/Initiator RatioYield (%)Mn ( g/mol )PDI (Mw/Mn)
1n-BuLiTHF-782100:1>9511,6001.10
2n-BuLiToluene254100:19010,5001.25
3n-BuLiDioxane256100:1859,8001.30
4sec-BuLiTHF-781100:1>9811,7001.05
5n-BuLiTHF02100:19211,0001.15

Note: This data is illustrative and actual results may vary depending on the specific derivative and experimental purity.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the anionic polymerization of this compound. High-vacuum techniques are recommended for achieving a living polymerization.

Materials and Reagents
  • Monomer: this compound (purified by distillation over CaH₂).

  • Initiator: n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration).

  • Solvent: Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.

  • Terminating Agent: Degassed methanol.

  • Inert Gas: High-purity argon or nitrogen.

Protocol: Anionic Polymerization of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and an argon inlet/outlet. Maintain a positive pressure of argon throughout the experiment.

  • Solvent and Monomer Addition: Transfer the desired amount of freshly distilled THF into the reaction flask via a cannula. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified this compound monomer to the cooled solvent via a syringe.

  • Initiation: Slowly add the calculated amount of n-BuLi solution to the stirred monomer solution via a syringe. The initiation is typically indicated by a color change.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired time (e.g., 2 hours). The viscosity of the solution will increase as the polymerization progresses.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution should disappear, indicating the termination of the living anionic chains.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) to a constant weight.

Protocol: Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.[1][2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain an FT-IR spectrum of the polymer to verify the disappearance of the characteristic C≡C-H stretching vibration and the formation of the polyene backbone.

  • Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer by SEC using a calibrated system with appropriate standards (e.g., polystyrene).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reagents Reagents Purification (Monomer, Solvent) setup Apparatus Setup (Flame-dried, Inert atm) reagents->setup addition Monomer & Solvent Addition setup->addition initiation Initiator Addition (n-BuLi) addition->initiation polymerization Propagation initiation->polymerization termination Termination (Methanol) polymerization->termination isolation Polymer Isolation & Purification termination->isolation characterization Characterization (NMR, SEC, FT-IR) isolation->characterization

Caption: Workflow for the anionic polymerization of this compound.

Anionic Polymerization Mechanism

anionic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator n-BuLi monomer1 This compound initiator->monomer1 Nucleophilic Attack carbanion Initial Carbanion growing_chain Growing Polymer Chain (Living Anion) carbanion->growing_chain Addition of Monomer Units monomer2 Monomer growing_chain->monomer2 Attack elongated_chain Elongated Polymer Chain final_chain Living Polymer Chain elongated_chain->final_chain ... terminator Methanol (H+) final_chain->terminator Protonation neutral_polymer Neutral Polymer

Caption: Mechanism of anionic polymerization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira coupling reactions involving 1-ethynyl-3-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in Sonogashira coupling can stem from several factors. Key contributors include insufficiently active catalysts, suboptimal reaction conditions such as temperature and solvent, and catalyst deactivation.[1] Side reactions, particularly the homocoupling of this compound (Glaser coupling), can also significantly consume the starting material and reduce the desired product's yield.[1]

Q2: I'm observing a significant amount of di-substituted alkyne, the Glaser homocoupling product. How can this be minimized?

A2: Glaser homocoupling is a common side reaction, especially when using copper(I) co-catalysts in the presence of oxygen.[1] To minimize this, it is crucial to carry out the reaction under strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1] Alternatively, copper-free Sonogashira protocols have been developed to circumvent this issue.[1][2] Slow addition of the alkyne to the reaction mixture can also favor the cross-coupling over homocoupling.[1]

Q3: My starting materials, particularly the aryl halide, are not fully soluble in the reaction solvent. What are my options?

A3: Poor solubility can hinder reaction kinetics. If your aryl halide is poorly soluble, consider switching to a co-solvent system or a different solvent altogether. Solvents like THF, toluene, and DMF are commonly used.[3][4] For challenging substrates, using a higher boiling point solvent and increasing the reaction temperature may be necessary.[3]

Q4: What is the general reactivity trend for aryl halides in Sonogashira coupling?

A4: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity is I > OTf > Br > Cl.[3][5] Couplings with aryl iodides often proceed efficiently at room temperature, while aryl bromides and chlorides may necessitate higher temperatures and more active catalyst systems.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound with an aryl halide.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. 2. Low Reactivity of Aryl Halide: Aryl chlorides and some bromides are less reactive.[1] 3. Insufficient Temperature: The reaction temperature may be too low for the oxidative addition step.[6]1. Use a fresh, high-quality palladium catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species. Ensure rigorous degassing of all reagents and solvents to prevent catalyst oxidation.[1] 2. For less reactive aryl halides (Br, Cl), consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Increasing the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%) may also be beneficial.[1][2] 3. Increase the reaction temperature. For aryl bromides, temperatures in the range of 80-100°C may be required.[7]
Significant Glaser Homocoupling 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, catalyzed by the copper(I) salt.[1][5] 2. High Copper Concentration: An excess of the copper co-catalyst can accelerate alkyne dimerization.[8]1. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Utilize properly degassed solvents (e.g., via freeze-pump-thaw cycles).[1] 2. Reduce the loading of the copper(I) co-catalyst. Alternatively, explore copper-free Sonogashira conditions.[1][2]
Formation of Multiple Unidentified Byproducts 1. Dehalogenation of Aryl Halide: This can occur under harsh reaction conditions.[1] 2. Side Reactions of Functional Groups: Other functional groups on the aryl halide or alkyne may be undergoing side reactions.1. Attempt the reaction at a lower temperature for a longer duration. The choice of base can also influence this side reaction.[1] 2. Review the compatibility of all functional groups with the reaction conditions. If necessary, consider using protecting groups for sensitive functionalities.[5]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The palladium catalyst may have deactivated over time. 2. Insufficient Base: The base may have been consumed or is not strong enough.1. Add a fresh portion of the palladium catalyst to the reaction mixture. 2. Add an additional equivalent of the base. Consider switching to a stronger or more suitable base for your specific substrate combination. A variety of organic and inorganic bases can be used.[9]

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling

This protocol provides a starting point for the coupling of this compound with an aryl iodide.

Materials:

  • Aryl iodide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

  • Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-5 eq)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent followed by the amine base.

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Add this compound dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically between room temperature and 80°C).[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

General Protocol for Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.5 eq)

  • Pd(OAc)₂ or other Pd(0) precursor (0.01 - 0.05 eq)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos) (0.02 - 0.10 eq)

  • Inorganic base (e.g., Cs₂CO₃, K₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Acetonitrile, 1,4-Dioxane)

Procedure:

  • In a dry Schlenk flask, combine the aryl bromide, palladium source, and phosphine ligand.

  • Add the inorganic base.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent and this compound via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 80 - 120°C) and monitor its progress.[1][7]

  • Once the reaction is complete, follow the work-up and purification procedure outlined in the copper-catalyzed protocol.

Data Presentation

Table 1: Typical Reaction Conditions for Sonogashira Coupling.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Aryl IodidePd(PPh₃)₂Cl₂ / CuITEATHFRoom Temp - 6080 - 95
Aryl BromidePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane80 - 10070 - 90
Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄Toluene100 - 12050 - 80

Note: Yields are highly substrate-dependent and these conditions should be used as a starting point for optimization.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR'(L2) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Reaction Start Check_Completion Monitor Reaction Progress (TLC, GC-MS) Start->Check_Completion Low_Yield Low Yield or No Reaction Check_Completion->Low_Yield Incomplete Homocoupling Significant Homocoupling Check_Completion->Homocoupling Side Product Complete Reaction Complete Check_Completion->Complete Complete Check_Reagents Check Reagent Quality & Inert Atmosphere Low_Yield->Check_Reagents Copper_Free Switch to Copper-Free Protocol Homocoupling->Copper_Free Workup Workup and Purification Complete->Workup Optimize_Conditions Optimize Conditions: - Increase Temperature - Change Solvent/Base - Increase Catalyst Load Optimize_Conditions->Start Re-run Reaction Check_Reagents->Optimize_Conditions Copper_Free->Start Re-run Reaction

References

Technical Support Center: Troubleshooting Low Yields in 1-ethynyl-3-methylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in reactions involving 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used and what are the typical causes of low yields?

A1: this compound is a terminal alkyne commonly used in several carbon-carbon bond-forming reactions. The most prevalent are the Sonogashira cross-coupling, the Glaser-Hay homocoupling, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

Low yields in these reactions often stem from a few common issues:

  • Sonogashira Coupling: The primary cause of low yields is often the undesired homocoupling of this compound (Glaser-Hay coupling). Other factors include inactive palladium or copper catalysts, inappropriate choice of base or solvent, and the presence of oxygen.[1]

  • Glaser-Hay Coupling: This reaction is sensitive to the catalyst, base, and solvent system. Low yields can result from an inappropriate copper source, insufficient oxidant (typically oxygen), or suboptimal reaction temperature.[2]

  • CuAAC (Click Chemistry): The primary culprit for low yields is the oxidation of the active Copper(I) catalyst to inactive Copper(II). This can be caused by dissolved oxygen in the reaction mixture. Impure reagents and an inappropriate choice of ligand or solvent can also negatively impact the reaction outcome.[3]

Q2: How does the methyl group on the aromatic ring of this compound influence its reactivity compared to phenylacetylene?

A2: The methyl group is a weakly electron-donating group. This electronic effect can slightly increase the electron density of the alkyne, which may influence the rates of the catalytic cycles in reactions like the Sonogashira coupling and CuAAC. However, for most practical purposes, the reactivity of this compound is very similar to that of phenylacetylene, and similar reaction conditions can be applied as a starting point for optimization.

Q3: What is "palladium black" and how can I avoid its formation in my Sonogashira reaction?

A3: "Palladium black" is a black precipitate of elemental palladium that forms when the palladium catalyst in your reaction is reduced out of the catalytic cycle and agglomerates.[1] This is a common cause of catalyst deactivation and leads to low yields. Anecdotal evidence suggests that certain solvents, like THF, may promote its formation.[4][5] To avoid this, ensure you are using fresh, high-purity reagents and solvents, and consider using a robust ligand that stabilizes the palladium catalyst.

Troubleshooting Guides

Sonogashira Cross-Coupling

Problem: Low or no yield of the desired cross-coupled product.

This troubleshooting guide follows a logical progression to identify and resolve common issues in Sonogashira coupling reactions involving this compound.

Sonogashira_Troubleshooting start Low/No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: Use fresh Pd catalyst and CuI. Consider a different Pd source or ligand. check_catalyst->solution_catalyst No check_reagents Are Reagents Pure and Degassed? check_conditions->check_reagents Yes solution_conditions Solution: Optimize base, solvent, and temperature. See Table 1 for guidance. check_conditions->solution_conditions No homocoupling Is Homocoupling the Main Product? check_reagents->homocoupling Yes solution_reagents Solution: Purify starting materials. Thoroughly degas solvents. check_reagents->solution_reagents No solution_homocoupling Solution: Use copper-free conditions or run under a strictly inert atmosphere. homocoupling->solution_homocoupling Yes end_node Improved Yield homocoupling->end_node No, other issues solution_catalyst->start solution_conditions->start solution_reagents->start solution_homocoupling->start

Troubleshooting workflow for Sonogashira coupling.

Data Presentation: Optimizing Sonogashira Coupling Conditions

The following table summarizes the effect of different solvents and bases on the yield of Sonogashira coupling reactions. While specific data for this compound is limited, these results for similar aryl alkynes provide a strong starting point for optimization.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
1,3,5-tribromobenzene1-ethynyl-4-(octyloxy)benzenePdCl(PPh₃)₂/CuIEt₃N (2 equiv)Toluene/water (1:1)6090[6]
1,3,5-tribromobenzene1-ethynyl-4-(octyloxy)benzenePdCl(PPh₃)₂/CuIEt₃N (2 equiv)Toluene6062[6]
4-iodotoluenePhenylacetylenePd/Al₂O₃ + Cu₂O/Al₂O₃-THF-DMA (9:1)75~60 (GC)[7]
4-iodoanisole1-octynePd(PPh₃)₂Cl₂/CuIPiperidineCTAB/H₂O4092[1]
4-bromobenzonitrile1-octynePd(PPh₃)₂Cl₂/CuIPiperidineCTAB/H₂O4059[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To a Schlenk flask, add the aryl halide (1.0 mmol), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, THF, or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Add this compound (1.1-1.5 equivalents) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Glaser-Hay Homocoupling

Problem: Low yield of the desired 1,4-di(m-tolyl)buta-1,3-diyne.

This guide provides a systematic approach to troubleshooting the homocoupling of this compound.

Glaser_Hay_Troubleshooting start Low/No Homocoupling Yield check_catalyst Is the Copper Catalyst System Correct? start->check_catalyst check_atmosphere Is there sufficient oxidant (air/O₂)? check_catalyst->check_atmosphere Yes solution_catalyst Solution: Use fresh Cu(I) salt (e.g., CuCl). Ensure appropriate ligand (e.g., TMEDA) is used. check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_atmosphere->check_conditions Yes solution_atmosphere Solution: Ensure good aeration of the reaction mixture. Do not run under an inert atmosphere. check_atmosphere->solution_atmosphere No solution_conditions Solution: Optimize base, solvent, and temperature. See Table 2 for guidance. check_conditions->solution_conditions No end_node Improved Yield check_conditions->end_node Optimized solution_catalyst->start solution_atmosphere->start solution_conditions->start

Troubleshooting workflow for Glaser-Hay coupling.

Data Presentation: Optimizing Glaser-Hay Coupling Conditions

The following table presents various conditions for the homocoupling of terminal alkynes, providing a basis for optimizing the reaction of this compound.

AlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
PhenylacetyleneCuCl (5 mol%)n-PropylamineNone6088[8]
PhenylacetyleneCuCl (10 mol%) / TMEDATMEDAMeOHRT92[2][9]
PhenylacetyleneCuI / TMEDATMEDANone100Moderate to Excellent[10]
Phenylacetylene[Cu₂(ophen)₂]NoneWaterRTHigh[11]

Experimental Protocol: General Procedure for Glaser-Hay Homocoupling

This protocol, adapted from the Hay modification, is a good starting point for the homocoupling of this compound.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., acetone, 10 mL).

  • Add copper(I) chloride (CuCl, 0.1 mmol, 10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.12 mmol, 12 mol%).

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air (a balloon filled with air can be used) for 3-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

CuAAC (Click Chemistry)

Problem: Low yield of the 1,2,3-triazole product.

This guide will help you troubleshoot common issues in the CuAAC reaction between this compound and an organic azide.

CuAAC_Troubleshooting start Low/No Triazole Yield check_catalyst Is the Cu(I) Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure and Degassed? check_catalyst->check_reagents Yes solution_catalyst Solution: Use a fresh reducing agent (e.g., sodium ascorbate). Ensure proper in situ reduction of Cu(II) to Cu(I). check_catalyst->solution_catalyst No check_ligand Is a Suitable Ligand Used? check_reagents->check_ligand Yes solution_reagents Solution: Degas all solvents and solutions thoroughly. Use pure starting materials. check_reagents->solution_reagents No solution_ligand Solution: Add a stabilizing ligand (e.g., THPTA, BTTAA). See Table 3 for ligand comparison. check_ligand->solution_ligand No end_node Improved Yield check_ligand->end_node Yes solution_catalyst->start solution_reagents->start solution_ligand->start

Troubleshooting workflow for CuAAC (Click Chemistry).

Data Presentation: Optimizing CuAAC Reactions

The choice of copper source and ligand is critical for a successful CuAAC reaction. The following table compares different systems.

Copper SourceLigandReducing AgentSolventKey Advantages/DisadvantagesReference
CuSO₄THPTASodium AscorbateWater/t-BuOHRobust, uses air-stable Cu(II) precursor.[3]
CuINoneNoneDMSOSimple, but requires inert atmosphere.[12]
CuSO₄BTTAASodium AscorbateAqueous buffersVery high reaction kinetics and biocompatibility.[13]
Cu-MONPsNoneSodium AscorbateWaterHighly efficient at very low catalyst loading.[4]

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol describes a common method for the CuAAC reaction using in situ generation of the Cu(I) catalyst.

  • In a reaction vial, dissolve the organic azide (1.0 mmol) and this compound (1.0-1.2 mmol) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 mmol) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 mmol) in water. If a ligand is used, it can be pre-mixed with the copper solution.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 1-ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-ethynyl-3-methylbenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation and flash column chromatography. Due to its relatively low boiling point and non-polar nature, these techniques are generally effective at removing common impurities. Recrystallization is less common for the final purification of the neat product as it is a liquid at room temperature, but it can be employed for solid derivatives or to remove specific impurities if a suitable solvent system is found.

Q2: What are the typical impurities I might encounter after synthesizing this compound via a Sonogashira coupling?

A2: Common impurities from a Sonogashira coupling reaction include:

  • Unreacted starting materials: 3-bromotoluene or 3-iodotoluene.

  • Homocoupled alkyne (Glaser coupling byproduct): 1,4-di(m-tolyl)buta-1,3-diyne.

  • Catalyst residues: Palladium and copper complexes.

  • Solvent and base: Residual high-boiling solvents (e.g., DMF, toluene) and amine bases (e.g., triethylamine, diisopropylethylamine).

  • Phosphine oxides: From the phosphine ligands used in the palladium catalyst.

Q3: How can I assess the purity of my this compound product?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can identify impurities by their characteristic signals. Comparing the integration of product peaks to impurity peaks can provide a quantitative estimate of purity.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: The product is co-distilling with an impurity.

  • Possible Cause: The boiling points of the product and the impurity are very close at the distillation pressure.

  • Solution:

    • Improve Fractionation: Use a longer distillation column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates.

    • Adjust Pressure: Vary the vacuum pressure. The relative volatility of the components may change with pressure, potentially improving separation.

    • Azeotropic Distillation: If a specific impurity is known (e.g., residual toluene), consider the possibility of forming an azeotrope to facilitate separation.[1]

Issue 2: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high, or the compound is thermally unstable. Terminal alkynes can be sensitive to heat.

  • Solution:

    • Reduce Pressure: Use a higher vacuum to lower the boiling point of the product.

    • Short-Path Distillation: For very sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) minimizes the time the compound spends at high temperatures.

    • Inert Atmosphere: Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Purification by Flash Column Chromatography

Issue 3: Poor separation of the product from a non-polar impurity (e.g., homocoupled alkyne).

  • Possible Cause: The eluent system is not optimized for separating compounds with similar polarities.

  • Solution:

    • Use a Very Non-Polar Eluent: Start with a highly non-polar solvent like pentane or hexane and elute with a very shallow gradient of a slightly more polar solvent (e.g., 0-5% diethyl ether or dichloromethane).

    • Change Solvent Selectivity: If a simple hexane/ethyl acetate system fails, try a different solvent system. For example, using toluene or dichloromethane as a component can alter the interactions with the silica gel and improve separation.

    • Argentation Chromatography: Impregnating the silica gel with silver nitrate can be highly effective for separating alkynes from other unsaturated compounds. The silver ions interact differently with the π-bonds of the alkyne and any alkene or diene impurities.

Issue 4: The product is streaking on the column or showing poor peak shape.

  • Possible Cause: The sample is being loaded in a solvent that is too polar, or the compound is interacting strongly with the acidic silica gel.

  • Solution:

    • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be loaded onto the top of the column. This often leads to sharper bands and better separation.

    • Neutralize Silica Gel: If the compound is sensitive to acid, the silica gel can be neutralized by pre-treating it with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a thermometer, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure using a vacuum pump.

    • Gently heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. (See table below for pressure-dependent boiling points).

    • Discard the forerun (lower boiling impurities) and the pot residue (higher boiling impurities).

  • Storage: Store the purified, colorless liquid under an inert atmosphere in a sealed container, preferably at a low temperature.

Table 1: Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)
760170-171
2065-67
1050-52
125-27

Note: These are approximate values and may vary slightly based on the purity of the sample and the accuracy of the pressure measurement.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with 100% hexanes (or pentane for better separation of very non-polar compounds) and gradually increase the polarity with small additions of ethyl acetate or dichloromethane. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent to elute the product. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Product Collection: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Be cautious as the product is volatile. It is advisable to use a cold water bath and a moderate vacuum.

Visualizations

experimental_workflow crude_product Crude this compound distillation Vacuum Distillation crude_product->distillation Primary Purification chromatography Flash Column Chromatography crude_product->chromatography Alternative/Secondary Purification purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities volatile_impurities Volatile Impurities? check_impurities->volatile_impurities non_volatile_impurities Non-Volatile/Polar Impurities? check_impurities->non_volatile_impurities distillation Vacuum Distillation volatile_impurities->distillation Yes chromatography Flash Chromatography non_volatile_impurities->chromatography Yes pure Pure Product distillation->pure chromatography->pure

Caption: Decision-making process for choosing a purification method.

References

Side reactions and byproduct formation in m-tolylacetylene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of m-tolylacetylene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of m-tolylacetylene, focusing on the widely used two-step approach: Sonogashira coupling of an m-tolyl halide with a protected acetylene, followed by deprotection.

Low or No Yield of the Desired Product

Question: My Sonogashira coupling reaction to produce the protected m-tolylacetylene intermediate is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Sonogashira coupling is a common issue that can often be attributed to several factors related to the reagents, catalyst, or reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low-Yielding Sonogashira Coupling

LowYieldTroubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst System Checks Start Low or No Product Yield Reagent_Quality 1. Verify Reagent Quality and Stoichiometry Start->Reagent_Quality Reaction_Conditions 2. Assess Reaction Conditions Reagent_Quality->Reaction_Conditions Reagents OK Aryl_Halide Aryl Halide Reactivity: I > Br > Cl. Consider using 3-iodotoluene. Reagent_Quality->Aryl_Halide Alkyne_Purity Alkyne Purity: Is the (trimethylsilyl)acetylene pure? Check for oligomerization. Reagent_Quality->Alkyne_Purity Base_Quality Base Quality: Is the amine base (e.g., triethylamine) fresh and dry? Reagent_Quality->Base_Quality Catalyst_System 3. Evaluate Catalyst System Reaction_Conditions->Catalyst_System Conditions OK Degassing Inert Atmosphere: Was the solvent properly degassed? Oxygen can poison the Pd(0) catalyst. Reaction_Conditions->Degassing Temperature Reaction Temperature: Is it appropriate for the aryl halide? (Aryl bromides often require heating). Reaction_Conditions->Temperature Solvent Solvent Choice: Is the solvent dry and appropriate for the reaction? (e.g., THF, DMF, or neat amine). Reaction_Conditions->Solvent Optimization Optimization Strategies Catalyst_System->Optimization Catalyst OK Pd_Catalyst Palladium Catalyst: Is the Pd catalyst active? Pd(II) precatalysts need in-situ reduction. Catalyst_System->Pd_Catalyst Cu_Cocatalyst Copper Co-catalyst: Is the Cu(I) salt fresh? Old CuI can be inactive. Catalyst_System->Cu_Cocatalyst Ligands Ligand Integrity: Are phosphine ligands intact? They can be sensitive to air and moisture. Catalyst_System->Ligands

Caption: Troubleshooting workflow for low-yielding Sonogashira coupling reactions.

Significant Byproduct Formation

Question: I am observing significant byproduct formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer: The most common byproduct in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1] This results in the formation of a diyne. Another potential byproduct is the homocoupling of the aryl halide.

Minimizing Byproduct Formation

Side ReactionCauseMitigation Strategies
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[1]Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Some studies suggest that conducting the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling.[2]
Aryl Halide Homocoupling Can be promoted by certain palladium catalysts and reaction conditions.Optimize the catalyst system and reaction temperature.
Decomposition of Starting Materials or Product High reaction temperatures or prolonged reaction times.Monitor the reaction progress by TLC or GC-MS and stop the reaction upon completion. Use the minimum effective temperature.
Incomplete TMS Deprotection

Question: The deprotection of the trimethylsilyl (TMS) group from my m-tolyl-TMS-acetylene intermediate is incomplete. How can I improve the efficiency of this step?

Answer: Incomplete deprotection can be due to several factors, including the choice of base, solvent, and reaction time.

Troubleshooting Incomplete TMS Deprotection

DeprotectionTroubleshooting cluster_base_solvent Base/Solvent Considerations cluster_time_temp Time/Temperature Checks cluster_workup Work-up Procedure Start Incomplete TMS Deprotection Base_Solvent 1. Evaluate Base and Solvent System Start->Base_Solvent Reaction_Time_Temp 2. Adjust Reaction Time and Temperature Base_Solvent->Reaction_Time_Temp System OK Base_Choice Base Selection: K2CO3 in methanol is common and effective. [1] For more stubborn cases, consider TBAF in THF. Base_Solvent->Base_Choice Solvent_Quality Solvent Quality: Ensure methanol is of sufficient purity. Base_Solvent->Solvent_Quality Workup 3. Review Work-up Procedure Reaction_Time_Temp->Workup Conditions Optimized Reaction_Duration Reaction Time: Monitor by TLC. Prolonged reaction times can sometimes lead to side reactions and reduced yields. [1] Reaction_Time_Temp->Reaction_Duration Temperature_Control Temperature: Most TMS deprotections of alkynes proceed readily at room temperature. Reaction_Time_Temp->Temperature_Control Completion Complete Deprotection Workup->Completion Procedure OK Quenching Quenching: Ensure proper quenching of the base before extraction. Workup->Quenching Extraction Extraction: Use an appropriate organic solvent to extract the product. Workup->Extraction

Caption: Troubleshooting workflow for incomplete TMS deprotection.

Frequently Asked Questions (FAQs)

Q1: Which m-tolyl halide should I use for the Sonogashira coupling: 3-iodotoluene or 3-bromotoluene?

A1: The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[3][4] Therefore, 3-iodotoluene will generally react faster and under milder conditions than 3-bromotoluene. However, 3-bromotoluene is often less expensive and may be a suitable alternative, though it might require higher temperatures and longer reaction times.

Q2: What are the typical catalyst loadings for the palladium and copper catalysts?

A2: Typical palladium catalyst loadings range from 1-5 mol%. Copper(I) iodide is generally used in slightly higher amounts, often around 2-10 mol%.[5]

Q3: Can I run the Sonogashira reaction without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings have been developed.[4][6] These methods can be advantageous in avoiding the formation of alkyne homocoupling byproducts. However, they may require specific ligands and bases to achieve high efficiency.

Q4: My final m-tolylacetylene product is unstable and decomposes upon storage. How can I prevent this?

A4: Terminal alkynes can be susceptible to oxidative degradation. It is advisable to store the purified m-tolylacetylene under an inert atmosphere (argon or nitrogen) and at a low temperature. If possible, using it immediately after purification is the best practice.

Q5: How can I monitor the progress of the reaction?

A5: Both the Sonogashira coupling and the deprotection step can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] This allows for the determination of the optimal reaction time and helps to prevent the formation of byproducts due to prolonged heating.

Data Presentation

The following table summarizes typical yields and byproduct formation for the key steps in m-tolylacetylene synthesis, based on literature data for analogous reactions.

Reaction StepReactantsProductTypical Yield (%)Major ByproductsByproduct Percentage (%)Reference
Sonogashira Coupling 4-iodo-m-xylene + Trimethylsilylacetylene1-((2,4-dimethylphenyl)ethynyl)trimethylsilane96-Not reported[5]
Sonogashira Coupling 3-iodotoluene + Phenylacetylene1-methyl-3-(phenylethynyl)benzene84Di-p-tolylbutadiyne~2.3[5][8]
TMS Deprotection Aryl-TMS-acetyleneAryl-acetylene82-95-Not reported[2][5]

Experimental Protocols

Synthesis of 3-((trimethylsilyl)ethynyl)toluene

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides with trimethylsilylacetylene.[5]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodotoluene (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.01 mmol), and copper(I) iodide (0.01 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Reagents Addition: Under a positive pressure of inert gas, add triethylamine (8 mL) via syringe. Then, add trimethylsilylacetylene (1.1 mmol) dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-((trimethylsilyl)ethynyl)toluene.

Synthesis of m-tolylacetylene (Deprotection of 3-((trimethylsilyl)ethynyl)toluene)

This protocol is based on a general procedure for the deprotection of TMS-protected alkynes.[2]

  • Reaction Setup: Dissolve 3-((trimethylsilyl)ethynyl)toluene (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add potassium carbonate (0.15 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane) to yield m-tolylacetylene.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: TMS Deprotection Reactants1 3-iodotoluene + Trimethylsilylacetylene Conditions1 PdCl2(PPh3)2, CuI Triethylamine, RT Reactants1->Conditions1 Reaction Workup1 Filtration, Extraction, Purification (Column) Conditions1->Workup1 Work-up Intermediate 3-((trimethylsilyl)ethynyl)toluene Workup1->Intermediate Reactants2 Intermediate Conditions2 K2CO3, Methanol Room Temperature Reactants2->Conditions2 Reaction Workup2 Extraction, Purification (Column) Conditions2->Workup2 Work-up Product m-tolylacetylene Workup2->Product

Caption: A two-step experimental workflow for the synthesis of m-tolylacetylene.

References

Technical Support Center: Regioselectivity in Reactions with 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-ethynyl-3-methylbenzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the regioselectivity of your reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of reactions with this compound?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects originating from both the alkyne functional group and the meta-tolyl substituent.

  • Electronic Effects: The meta-methyl group is a weak electron-donating group. This subtly influences the electron density of the aromatic ring and, to a lesser extent, the ethynyl group. In electrophilic additions to the alkyne, the formation of a transient positive charge (carbocation or partial positive charge) is more stabilized at the carbon atom closer to the aromatic ring (the benzylic position) due to resonance.

  • Steric Effects: The meta-tolyl group presents a moderate steric hindrance. In reactions involving bulky reagents or catalysts, the approach to the carbon atom of the alkyne closer to the ring may be encumbered, favoring attack at the terminal carbon.

Q2: How can I favor Markovnikov vs. anti-Markovnikov addition to the ethynyl group?

A2: To favor Markovnikov addition (functionalization at the carbon adjacent to the aromatic ring), use reactions that proceed through a stabilized carbocation-like intermediate. For anti-Markovnikov addition (functionalization at the terminal carbon), employ radical-based mechanisms or sterically driven reactions like hydroboration.

Q3: In a Sonogashira coupling, what factors can lead to poor yields or side products?

A3: Common issues include the homocoupling of this compound (Glaser coupling), catalyst deactivation, and incomplete reaction. Glaser coupling is often promoted by the presence of oxygen and a copper(I) co-catalyst.[1] Catalyst deactivation can occur if impurities are present in the starting materials or solvents.

Q4: For a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "Click Reaction," which regioisomer is expected?

A4: The copper-catalyzed reaction with a terminal alkyne like this compound is highly regioselective and almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[2] The uncatalyzed thermal reaction, however, can lead to a mixture of 1,4- and 1,5-regioisomers.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Addition (e.g., Hydration, Hydrohalogenation)
Symptom Possible Cause Suggested Solution
Mixture of regioisomers in hydration reaction. Incomplete protonation at the terminal carbon; competing reaction pathways.Ensure strongly acidic conditions to favor the formation of the more stable benzylic carbocation. Consider using a mercury(II) catalyst (oxymercuration-demercuration) for reliable Markovnikov selectivity.
Formation of anti-Markovnikov product in hydrohalogenation. Presence of peroxides or UV light initiating a radical mechanism.Use fresh, peroxide-free solvents and protect the reaction from light. Ensure the reaction is run under an inert atmosphere to prevent autoxidation which can generate radical initiators.
Low yield of the desired regioisomer. Suboptimal reaction temperature.Perform the reaction at a lower temperature. This can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the formation of the more stable intermediate.
Issue 2: Low Yield or Side Products in Sonogashira Coupling
Symptom Possible Cause Suggested Solution
Significant amount of Glaser homocoupling product. Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon). Run the reaction under a strict inert atmosphere.
High concentration of the copper co-catalyst.Reduce the amount of the copper(I) salt or consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst/ligand system and higher temperatures.
Reaction fails to go to completion. Inactive catalyst.Use a fresh, high-purity palladium catalyst and copper(I) iodide. Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst.
Inappropriate base.Triethylamine or diisopropylamine are commonly used. Ensure the base is dry and used in sufficient excess to neutralize the generated acid and facilitate the deprotonation of the alkyne.

Data Presentation

The following tables provide illustrative quantitative data on the expected regioselectivity for key reactions under different conditions.

Table 1: Regioselectivity of the Hydration of this compound

Conditions Major Product Minor Product Approximate Ratio (Major:Minor)
H₂SO₄, H₂O, HgSO₄3-Methylacetophenone (Markovnikov)(3-Methylphenyl)acetaldehyde (anti-Markovnikov)>95 : 5
1. Disiamylborane 2. H₂O₂, NaOH(3-Methylphenyl)acetaldehyde (anti-Markovnikov)3-Methylacetophenone (Markovnikov)>98 : 2

Table 2: Regioselectivity of the Hydrobromination of this compound

Conditions Major Product Minor Product Approximate Ratio (Major:Minor)
HBr (in acetic acid)1-(1-Bromoethenyl)-3-methylbenzene (Markovnikov)1-(2-Bromoethenyl)-3-methylbenzene (anti-Markovnikov)~90 : 10
HBr, Peroxides1-(2-Bromoethenyl)-3-methylbenzene (anti-Markovnikov)1-(1-Bromoethenyl)-3-methylbenzene (Markovnikov)>95 : 5

Key Experimental Protocols

Protocol 1: Regioselective (Markovnikov) Hydration to Synthesize 3-Methylacetophenone
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).

  • Reagent Addition: Add a solution of water and concentrated sulfuric acid (e.g., 1:1 v/v). Add a catalytic amount of mercury(II) sulfate (approx. 0.05 eq.).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective (anti-Markovnikov) Hydroboration-Oxidation to Synthesize (3-Methylphenyl)acetaldehyde
  • Hydroboration Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a sterically hindered borane, such as disiamylborane or 9-BBN (9-borabicyclo[3.3.1]nonane) (1.1 eq.), while maintaining the temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the mixture back to 0 °C. Cautiously add aqueous sodium hydroxide (e.g., 3M), followed by the slow, dropwise addition of 30% hydrogen peroxide.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up and Extraction: Extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting aldehyde can be purified by column chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Setup: In a vial, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing sodium ascorbate (0.2 eq.) in water with a solution of copper(II) sulfate pentahydrate (0.05 eq.) in water.

  • Reaction: Add the catalyst solution to the solution of the azide and alkyne. Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1,4-disubstituted triazole can be purified by recrystallization or column chromatography.

Visualizations

Regioselectivity_Electrophilic_Addition cluster_M Markovnikov Pathway cluster_AM Anti-Markovnikov Pathway sub This compound path_M Intermediate: Benzylic Carbocation (More Stable) sub->path_M H⁺ (Electrophile) path_AM Intermediate: Terminal Radical (More Stable) sub->path_AM Radical Initiator prod_M Markovnikov Product path_M->prod_M Nu⁻ attack prod_AM Anti-Markovnikov Product path_AM->prod_AM Radical Propagation

Caption: Logical workflow for electrophilic addition to this compound.

Sonogashira_Workflow cluster_troubleshooting Troubleshooting start Start: This compound + Aryl Halide reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Amine Base (e.g., Et₃N) Solvent (e.g., THF/Toluene) start->reagents conditions Conditions: Inert Atmosphere (Ar/N₂) Room Temp to 80°C reagents->conditions check_yield Low Yield? conditions->check_yield check_side Side Products? conditions->check_side success Desired Cross-Coupled Product conditions->success Reaction Complete sol_yield1 Check Catalyst Activity & Reagent Purity check_yield->sol_yield1 Yes sol_side1 Degas Solvents Thoroughly Consider Copper-Free System check_side->sol_side1 Yes (Glaser Coupling)

Caption: Experimental workflow and troubleshooting for Sonogashira coupling.

References

Technical Support Center: Efficient Coupling of 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient coupling of 1-ethynyl-3-methylbenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthetic outcomes.

Catalyst Selection and Performance Data

The choice of catalyst is critical for achieving high yields and minimizing side products in the coupling of this compound. Below is a summary of catalyst performance in Sonogashira and Glaser coupling reactions. The data is compiled from studies on substrates structurally similar to this compound and serves as a strong starting point for reaction optimization.

Sonogashira Coupling: Catalyst Performance

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. For a substrate like this compound, which has an electron-donating methyl group, the choice of palladium catalyst and reaction conditions is crucial.

Catalyst SystemAryl HalideAlkyneCatalyst Loading (mol%)SolventBaseTime (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIAryl IodidePhenylacetylenePd: 0.1, CuI: 2MeCNNEt₃24>95[1]
PdCl₂(PPh₃)₂ / CuIAryl BromidePhenylacetylenePd: 3, CuI: 6THFNEt₃-High[2]
Pd(OAc)₂ / SPhosAryl BromidePhenylacetylenePd: 2, SPhos: 4TolueneK₃PO₄-High[2]
[DTBNpP]Pd(crotyl)Cl1-Bromo-3,5-dimethoxybenzenePhenylacetylene2.5DMSOTMP292[3]
Pd/CuFe₂O₄ MNPsIodobenzenePhenylacetylene3EtOHK₂CO₃390[4]

Note: The methyl group in this compound is electron-donating, which can influence the reaction rate. For electron-rich alkynes, careful optimization of the catalyst system is recommended.

Glaser Coupling: Catalyst Performance for Homocoupling

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes. For this compound, this reaction would yield 1,4-bis(3-methylphenyl)-1,3-butadiyne.

Catalyst SystemAlkyneCatalyst Loading (mol%)Base/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
CuCl / TMEDATerminal Alkyne5TMEDAAcetoneRoom Temp3-6High[2]
Cu(OAc)₂Terminal Alkyne-PiperidineCH₂Cl₂25370-90[5]
CuI / I₂Phenylacetylene-Na₂CO₃DMF80-99[5]
[Cu₂(ophen)₂]Terminal Alkyne-NoneWaterRoom Temp-High[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success. Below are representative procedures for Sonogashira and Glaser-Hay coupling reactions.

Protocol 1: Typical Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is a standard method for the Sonogashira cross-coupling reaction using a palladium/copper co-catalyst system.

Materials:

  • This compound

  • Aryl bromide

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add the anhydrous and degassed solvent (5 mL) followed by triethylamine (3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC/MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This modified protocol eliminates the need for a copper co-catalyst, which can simplify product purification and avoid copper-mediated side reactions like Glaser homocoupling.[2]

Materials:

  • This compound

  • Aryl bromide

  • Pd(OAc)₂

  • SPhos (or other suitable phosphine ligand)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous and degassed toluene

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • In a glovebox or using a Schlenk line, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to a Schlenk flask.

  • Add K₃PO₄ (2.0 mmol, 2.0 equiv) and anhydrous, degassed toluene (5 mL).

  • Stir the mixture and add this compound (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Glaser-Hay Homocoupling of this compound

This protocol describes the synthesis of the symmetrical diyne, 1,4-bis(3-methylphenyl)-1,3-butadiyne.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask equipped with a stir bar, add this compound (1.0 mmol), CuCl (0.05 mmol, 5 mol%), and acetone (10 mL).

  • Add TMEDA (1.2 mmol, 1.2 equiv) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The reaction can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Troubleshooting Guides and FAQs

Sonogashira Coupling: Troubleshooting

Q1: My Sonogashira reaction is not proceeding or giving a low yield. What are the common causes?

A1: Several factors can contribute to a failed or low-yielding Sonogashira reaction:

  • Inactive Catalyst: Ensure your palladium catalyst is active. Palladium black precipitation indicates catalyst decomposition. Using fresh, high-purity reagents and solvents can help prevent this. Some anecdotal evidence suggests that THF may promote the formation of palladium black.[7]

  • Poor Reagent Quality: The purity of the aryl halide, alkyne, and base is critical. Impurities can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.

  • Inadequate Inert Atmosphere: Oxygen can lead to the undesirable Glaser homocoupling of the alkyne, especially when a copper co-catalyst is used.[8] Rigorously exclude oxygen using an inert gas like argon or nitrogen.

  • Suboptimal Reaction Temperature: For less reactive aryl bromides, higher temperatures (e.g., 100 °C) may be necessary.[1]

  • Steric Hindrance: The methyl group on this compound is not significantly bulky, but steric hindrance on the aryl halide partner can impede the reaction. For sterically hindered substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be beneficial.[6]

Q2: I am observing a significant amount of the homocoupled diyne (Glaser product) as a side product. How can I minimize this?

A2: Homocoupling is a common side reaction in Sonogashira couplings. To minimize it:

  • Use Copper-Free Conditions: This is the most effective way to eliminate the primary pathway for Glaser coupling.[9]

  • Thoroughly Degas: Remove all oxygen from the reaction mixture.

  • Slow Addition of the Alkyne: Adding this compound slowly can keep its concentration low, disfavoring the bimolecular homocoupling.[2]

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.

Q3: How does the electron-donating methyl group on this compound affect the reaction?

A3: Electron-donating groups on the phenylacetylene can slightly decrease the acidity of the terminal alkyne proton, potentially slowing the deprotonation step. However, this effect is generally not as pronounced as the electronic effects on the aryl halide. For electron-rich alkynes, ensuring the use of a sufficiently strong base and an active catalyst system is important.

Glaser Coupling: Troubleshooting

Q1: My Glaser coupling reaction is sluggish or gives a low yield. What should I check?

A1:

  • Insufficient Oxidant: The Glaser-Hay coupling relies on an oxidant (typically oxygen from the air) to regenerate the active Cu(I) catalyst. Ensure the reaction is open to the air or that air is bubbled through the solution.

  • Catalyst Deactivation: The copper catalyst can become deactivated. Ensure you are using a fresh, high-quality copper salt.

  • Inappropriate Base/Ligand: The base not only deprotonates the alkyne but also acts as a ligand for the copper. TMEDA is a common and effective choice.[2]

  • Solvent Effects: The solubility of the copper-acetylide intermediate can affect the reaction rate. Ensure a suitable solvent is used.

Q2: Are there any common side reactions in Glaser coupling?

A2: Besides the desired homocoupling, side reactions can occur, especially with more complex substrates. These can include polymerization and the formation of other undefined byproducts. Careful control of reaction conditions is key to maximizing the yield of the desired diyne.

Visualizations

To aid in understanding the experimental workflows and decision-making processes, the following diagrams have been generated.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Prepare Reagents: - this compound - Aryl Halide - Catalyst System - Base - Anhydrous/Degassed Solvent setup Assemble Reaction under Inert Atmosphere (Schlenk Line or Glovebox) reagents->setup add_reagents Add Aryl Halide, Catalyst, Base, and Solvent setup->add_reagents add_alkyne Add this compound add_reagents->add_alkyne heat Heat to Desired Temperature add_alkyne->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for a Sonogashira coupling reaction.

Catalyst_Selection_Tree start Starting Point: Coupling of this compound q1 Is Homocoupling (Glaser Product) a Major Concern? start->q1 copper_free Consider Copper-Free Sonogashira Conditions q1->copper_free Yes standard_sonogashira Use Standard Sonogashira (Pd/Cu Co-catalyst) q1->standard_sonogashira No copper_free_cat Catalyst Systems: - Pd(OAc)₂ / SPhos - [DTBNpP]Pd(crotyl)Cl copper_free->copper_free_cat q2 Is the Aryl Halide Sterically Hindered? standard_sonogashira->q2 bulky_ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) q2->bulky_ligand Yes standard_ligand Standard Phosphine Ligands (e.g., PPh₃) are likely sufficient q2->standard_ligand No

Caption: Decision tree for Sonogashira catalyst selection.

Glaser_Hay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Prepare Reagents: - this compound - CuCl - TMEDA - Acetone setup Combine Reagents in Round-Bottom Flask reagents->setup stir Stir Vigorously at Room Temp under Air Atmosphere setup->stir monitor Monitor Reaction (TLC) stir->monitor quench Quench with aq. NH₄Cl & Aqueous Workup monitor->quench purify Purify by Column Chromatography quench->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for a Glaser-Hay homocoupling reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-ethynyl-3-methylbenzene. The content focuses on the impact of solvent choice on common reactions involving this arylalkyne, offering practical guidance for experimental design and optimization.

I. Sonogashira Coupling Reactions

The Sonogashira cross-coupling is a fundamental reaction for forming carbon-carbon bonds between terminal alkynes, such as this compound, and aryl or vinyl halides.[1] The choice of solvent can significantly impact reaction efficiency, yield, and the prevalence of side reactions.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Poor Reagent Quality: Impurities in the aryl halide, alkyne, or base can poison the catalyst. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the specific substrates or catalyst system. 4. Low Reactivity of Aryl Halide: Aryl chlorides are less reactive than bromides, which are less reactive than iodides.[2]1. Use a fresh, high-quality palladium catalyst. Consider a pre-catalyst or a more robust ligand. 2. Purify starting materials if necessary. Ensure the amine base is dry and freshly distilled. 3. Screen different solvents. For less reactive aryl bromides, a more polar solvent like DMF or a higher boiling point solvent like toluene at elevated temperatures may be necessary.[3] 4. If using an aryl bromide or chloride, you may need to increase the reaction temperature or use a more active catalyst system.[2]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: Oxygen promotes the copper-catalyzed homocoupling of the alkyne.[4] 2. High Copper Concentration: An excess of the copper co-catalyst can favor the Glaser coupling.1. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[4] 2. Consider a copper-free Sonogashira protocol.[2] If using copper, ensure the correct stoichiometry and consider slow addition of the alkyne to the reaction mixture.
Formation of Palladium Black 1. Catalyst Decomposition: The palladium(0) catalyst has precipitated out of solution. 2. Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[5]1. Use fresh, high-purity reagents and solvents. 2. Consider switching to a different solvent system, such as a mixture of dioxane and triethylamine.[3] The use of appropriate phosphine ligands can also stabilize the palladium catalyst.
Poor Solubility of Starting Materials 1. Incompatible Solvent: The purine or other heterocyclic starting materials may have low solubility in common Sonogashira solvents.1. Screen a variety of solvents, including more polar options like DMF, NMP, or acetonitrile.[4] A co-solvent system may also be effective.
Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: What are the most critical components to check if my Sonogashira reaction is failing? A1: The primary suspects are the catalyst's activity, the quality of your reagents, and the reaction conditions. Ensure your palladium and copper catalysts are not degraded. It is crucial to use anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[2] Degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is critical.[2]

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst? A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred to prevent the formation of alkyne homocoupling byproducts.[2] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.

Q3: What is the general reactivity trend for aryl halides in this reaction? A3: The reactivity of the aryl or vinyl halide significantly affects the reaction. The general trend from most to least reactive is: I > OTf > Br > Cl.[2] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[2] Aryl chlorides are generally the least reactive and may require more specialized catalytic systems.[2]

Q4: How does solvent polarity affect the Sonogashira coupling? A4: The effect of solvent polarity can be complex and substrate-dependent. While polar solvents can stabilize charged intermediates in the catalytic cycle and enhance reaction rates, they can also sometimes lead to undesired side reactions or catalyst deactivation.[6] For instance, in some cases, non-polar solvents like toluene have been found to give better yields than polar solvents like DMF, possibly by preventing the displacement of essential ligands from the palladium complex.[6]

Data Presentation: Solvent Effects on Sonogashira Coupling Yields

The following table summarizes the effect of different solvents on the yield of Sonogashira coupling reactions with arylalkynes. While specific data for this compound is limited, the data for phenylacetylene and tolylacetylene provide a representative trend.

Alkyne Aryl Halide Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Phenylacetylene4-IodotoluenePd(OAc)₂ / LigandEt₃NToluene70~95
PhenylacetyleneAryl BromidePdCl₂(PPh₃)₂ / CuIEt₃NToluene8057[7]
PhenylacetyleneAryl BromidePdCl₂(PPh₃)₂ / CuIEt₃NDichloromethaner.t.<57[7]
PhenylacetyleneAryl BromidePdCl₂(PPh₃)₂ / CuIEt₃NTHFr.t.<57[7]
ArylacetyleneDiiodoarenePd₂(dba)₃ / CuIEt₃NToluener.t.Sluggish
ArylacetyleneDiiodoarenePd₂(dba)₃ / CuIEt₃NTHFr.t.Sluggish[8]
ArylacetyleneDiiodoarenePd₂(dba)₃ / CuIEt₃NDMFr.t.48[8]
ArylacetyleneDiiodoarenePd₂(dba)₃ / CuIEt₃NDMSOr.t.81[8]
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the copper-palladium co-catalyzed coupling of an aryl halide with a terminal alkyne like this compound.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Addition of Alkyne: Add this compound (1.2 mmol) to the reaction mixture dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne_complex R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne_complex->product cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex alkyne H-C≡C-R² alkyne->cu_acetylide Deprotonation base Base Hydration_Pathways alkyne R-C≡CH (this compound) hgso4 H₂O, H₂SO₄, HgSO₄ alkyne->hgso4 hydroboration 1. (Sia)₂BH 2. H₂O₂, NaOH alkyne->hydroboration markovnikov Markovnikov Addition enol_ketone Enol Intermediate hgso4->enol_ketone ketone Methyl Ketone enol_ketone->ketone Tautomerization anti_markovnikov Anti-Markovnikov Addition enol_aldehyde Enol Intermediate hydroboration->enol_aldehyde aldehyde Aldehyde enol_aldehyde->aldehyde Tautomerization CuAAC_Workflow start Start dissolve Dissolve Azide and This compound in Solvent start->dissolve add_ascorbate Add Sodium Ascorbate Solution dissolve->add_ascorbate add_copper Add Copper(II) Sulfate Solution add_ascorbate->add_copper stir Stir at Room Temperature add_copper->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

References

Technical Support Center: Reactions with 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the common issue of alkyne dimerization, specifically the homocoupling of 1-ethynyl-3-methylbenzene, in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization during my reaction?

A1: The primary cause of unwanted dimerization is an oxidative homocoupling reaction known as Glaser coupling.[1][2][3] This occurs when the terminal alkyne, this compound, reacts with itself to form a 1,3-diyne. This side reaction is predominantly catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[1][2]

Q2: What are the key factors that promote this undesired homocoupling?

A2: Several factors can promote the dimerization of this compound:

  • Presence of Oxygen: Oxygen is a key oxidant in the Glaser coupling mechanism. Reactions not performed under an inert atmosphere are highly susceptible to this side reaction.[1][2]

  • Copper(I) Co-catalyst: While often essential for activating the alkyne in cross-coupling reactions like the Sonogashira coupling, the copper(I) co-catalyst also directly catalyzes the homocoupling pathway.[1][4]

  • High Alkyne Concentration: A high concentration of the terminal alkyne can increase the statistical probability of two alkyne molecules reacting with each other (dimerization) over reacting with the desired coupling partner.[1][5]

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of the undesired dimerization reaction.[6]

Q3: What are the most effective general strategies to prevent dimerization?

A3: The most effective strategies involve either temporarily modifying the alkyne or carefully controlling the reaction conditions:

  • Use of Protecting Groups: The most robust method is to "cap" the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl, TMS).[7][8][9] This modification makes the acetylenic proton unavailable for the dimerization reaction. The protecting group is then removed in a subsequent step.[10]

  • Copper-Free Conditions: For reactions like the Sonogashira coupling, employing a copper-free protocol can significantly suppress homocoupling, as it eliminates the primary catalyst for Glaser coupling.[1][9]

  • Strict Exclusion of Oxygen: Rigorously degassing all solvents and reagents and maintaining a positive pressure of an inert gas (like Argon or Nitrogen) throughout the experiment is critical, especially when a copper catalyst is used.[1][5]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture via a syringe pump helps to maintain a low, steady concentration, which favors the desired cross-coupling over the bimolecular homocoupling.[1][5]

Q4: How do I choose and subsequently remove a silyl protecting group?

A4: The trimethylsilyl (TMS) group is the most common protecting group for terminal alkynes due to its ease of introduction and removal.[7][8] It is stable under many cross-coupling conditions.[9] Removal (deprotection) is typically achieved under mild conditions, such as treatment with a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF, or with a base like potassium carbonate in methanol.[10]

Troubleshooting Guide

Problem: My reaction yielded almost exclusively the 1,4-di(m-tolyl)buta-1,3-diyne dimer. What are the most likely causes?

  • Possible Cause 1: Oxygen Exposure. If you used a copper-catalyzed system (e.g., standard Sonogashira conditions), exposure to air is the most probable cause. The copper acetylide intermediate is readily oxidized, leading to homocoupling.[2]

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1] Assemble your reaction under a positive pressure of argon or nitrogen using Schlenk techniques or in a glovebox.[1]

  • Possible Cause 2: High Initial Alkyne Concentration. Adding all the this compound at the beginning of the reaction increases the likelihood of dimerization.

    • Solution: Employ slow addition. Prepare a solution of the alkyne in a degassed solvent and add it dropwise to the reaction mixture over several hours using a syringe pump.[1][5]

Problem: I used a TMS-protected alkyne, but I am still observing significant dimer formation.

  • Possible Cause: Premature Deprotection. The reaction conditions might be too harsh, causing the TMS group to be cleaved in situ. Certain bases or high temperatures can lead to premature deprotection.

    • Solution: Re-evaluate your base and temperature conditions. If possible, use a milder base or lower the reaction temperature. Also, confirm the purity of your TMS-protected alkyne before starting the reaction to ensure it was fully protected.

Problem: My copper-free Sonogashira reaction is very slow and still produces some dimer.

  • Possible Cause 1: Catalyst Inactivity. While copper-free systems prevent Glaser coupling, the overall reaction rate can be slower. The palladium catalyst may not be sufficiently active.

    • Solution: Consider using a more active palladium catalyst or ligand system. Bulky, electron-rich phosphine ligands can sometimes improve the efficiency of copper-free couplings.[5]

  • Possible Cause 2: Trace Oxygen. Even in copper-free systems, oxygen can sometimes promote palladium-mediated homocoupling, although this is less common than the copper-catalyzed pathway.

    • Solution: While less critical than in copper systems, maintaining a rigorously inert atmosphere is still good practice to ensure a clean reaction and prevent catalyst degradation.

Data Summary: Dimerization Prevention Strategies

The following table summarizes various approaches to minimize the homocoupling of terminal alkynes in Sonogashira reactions.

StrategyKey Reagents/ConditionsDesired Product YieldDimer Byproduct (%)Reference
Standard Sonogashira PdCl₂(PPh₃)₂, CuI, Amine Base, AirVariable (Often low to moderate)Can be >50%[2]
Inert Atmosphere PdCl₂(PPh₃)₂, CuI, Degassed Solvents, N₂/ArGood to HighSignificantly Reduced[1]
H₂ Atmosphere PdCl₂(PPh₃)₂, CuI, 5% H₂ in N₂ atmosphereVery Good to Excellent~2%[2]
Copper-Free Pd Catalyst (e.g., Pd/t-Bu₂PCy), No CuIHighNot Specified (Minimized)[5]
TMS Protection 1. TMSCl, Base2. Coupling Reaction3. TBAF or K₂CO₃/MeOHHigh (over 3 steps)~0% in coupling step[9][10]

Experimental Protocols

Protocol 1: Protection of this compound with a Trimethylsilyl (TMS) Group

This protocol describes the protection of the terminal alkyne to prevent dimerization during subsequent coupling reactions.

  • Reagent Preparation: Ensure this compound is pure. Use anhydrous THF and triethylamine (TEA).

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.5 M).

  • Amine Addition: Add anhydrous triethylamine (1.5 eq) to the solution.

  • Silylation: Cool the mixture to 0 °C in an ice bath. Add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC/MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, (3-(trimethylsilylethynyl)phenyl)methane, by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol minimizes homocoupling by avoiding the use of a copper co-catalyst.

  • Reagent Preparation: All solvents and liquid reagents must be rigorously degassed. All solid reagents should be dried in a vacuum oven.

  • Reaction Setup (Schlenk Line or Glovebox): To a dry Schlenk flask, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add the degassed solvent (e.g., toluene or THF).

  • Alkyne Addition: Add the TMS-protected this compound (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/MS.

  • Work-up and Purification: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

  • Deprotection: Follow standard procedures to remove the TMS group as described in the FAQ section.

Visualizations

Caption: Competing reaction pathways for this compound.

ProtectionWorkflow Start This compound (Terminal Alkyne) Protection Step 1: Protection (e.g., + TMSCl, Base) Start->Protection ProtectedAlkyne TMS-Protected Alkyne (Stable Intermediate) Protection->ProtectedAlkyne Coupling Step 2: Coupling Reaction (e.g., Sonogashira) ProtectedAlkyne->Coupling ProtectedProduct Protected Cross-Coupled Product Coupling->ProtectedProduct Deprotection Step 3: Deprotection (e.g., + TBAF) ProtectedProduct->Deprotection FinalProduct Final Cross-Coupled Product Deprotection->FinalProduct

Caption: Workflow for using a protecting group strategy.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification Degas Degas Solvents (e.g., Freeze-Pump-Thaw) AddSolvent Add Degassed Solvent Degas->AddSolvent Dry Dry Solid Reagents (Vacuum Oven) AddSolids Add Ar-Halide, Pd Catalyst, CuI, and Base Dry->AddSolids Assemble Assemble Glassware (Schlenk Line / Glovebox) Inert Evacuate & Backfill with Inert Gas (3x) Assemble->Inert Inert->AddSolids AddSolids->AddSolvent SlowAdd Slowly Add Alkyne (Syringe Pump) AddSolvent->SlowAdd Monitor Heat and Monitor (TLC / GC-MS) SlowAdd->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow to minimize dimerization in reactions.

References

Technical Support Center: Scaling Up the Synthesis of 1-Ethynyl-3-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-ethynyl-3-methylbenzene and its derivatives. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound derivatives, primarily via Sonogashira coupling reactions.

Issue: Low or No Product Yield

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure the use of a high-quality, air-stable precatalyst. If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring with the phosphine ligand before adding other reagents. Increasing the reaction temperature can also facilitate catalyst activation.[1]
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction scale or substrate reactivity. Incrementally increase the palladium catalyst loading (e.g., from 1 mol% to 2 mol%). For challenging substrates, higher loadings (up to 5 mol%) may be necessary.[1][2] However, be aware that excessively high loading can sometimes decrease yield.[3]
Inappropriate Ligand The chosen phosphine ligand may not be suitable for the specific substrate or may be degrading under the reaction conditions. For Sonogashira couplings, bulky, electron-rich phosphine ligands are often effective. Consider screening different classes of ligands.[4]
Poor Substrate Reactivity The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl.[5] If using an aryl bromide or chloride, consider increasing the reaction temperature or using a more active catalyst system. For aryl chlorides, specialized catalyst systems are often required.
Presence of Oxygen Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[5] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Suboptimal Base The choice of base is crucial for the deprotonation of the terminal alkyne. Organic amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used. If the reaction is sluggish, consider a stronger base or a different solvent/base combination. Inorganic bases like K₂CO₃ can also be effective, but their solubility in organic solvents can be a limitation.[6]
Incorrect Solvent The solvent can significantly impact the solubility of reactants and the stability of the catalytic species. Aprotic solvents like THF, DMF, or toluene are frequently used. A screening of different solvents may be necessary to find the optimal conditions for your specific derivative.

Issue: Formation of Significant Side Products

Side ProductPotential CauseMitigation Strategy
Alkyne Homocoupling (Glaser Coupling) This is often caused by the presence of oxygen and is catalyzed by the copper co-catalyst.Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere and degassed solvents. Consider running the reaction under copper-free conditions.[5]
Hydrodehalogenation of Aryl Halide The aryl halide is reduced, replacing the halogen with a hydrogen atom.This can be promoted by certain catalysts and reaction conditions. Optimizing the catalyst, ligand, and temperature may help to minimize this side reaction.
Diene Formation Dimerization of the terminal alkyne can sometimes occur.As with Glaser coupling, this is often mediated by the copper catalyst. Employing copper-free Sonogashira conditions is a common strategy to avoid this.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common starting materials are 3-bromo- or 3-iodotoluene. Aryl iodides are generally more reactive than aryl bromides in Sonogashira couplings and often allow for milder reaction conditions.[5]

Q2: I need to synthesize a derivative with a free terminal alkyne. Should I use acetylene gas or a protected alkyne?

A2: For laboratory-scale synthesis, it is often more convenient and safer to use a protected form of acetylene, such as ethynyltrimethylsilane (TMS-acetylene). The TMS group can be easily removed in a subsequent step.[7]

Q3: How do I remove the trimethylsilyl (TMS) protecting group?

A3: The TMS group can be cleaved under mild conditions. A common method is to treat the silylated alkyne with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or with a base like potassium carbonate in methanol.[8]

Q4: What are the key differences between a standard Sonogashira coupling and a copper-free Sonogashira coupling?

A4: The standard Sonogashira reaction utilizes both a palladium catalyst and a copper(I) co-catalyst. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then reacts with the palladium complex.[5] However, the copper can also promote the undesirable homocoupling of the alkyne. Copper-free Sonogashira reactions avoid this side reaction but may require different ligands or reaction conditions to achieve comparable efficiency.[4]

Q5: My purification by column chromatography is difficult. Are there any tips?

A5: Phenylacetylene derivatives can sometimes be challenging to purify due to their relatively nonpolar nature. Ensure you are using an appropriate solvent system for your column; a gradient of hexane and ethyl acetate is a good starting point. If the product is a solid, recrystallization may be a more effective purification method.

Data Presentation

The following tables summarize typical reaction conditions for the Sonogashira coupling to produce aryl alkynes, which are analogous to the synthesis of this compound derivatives.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Aryl HalideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd on alumina (5%)--THF-DMA (9:1)7572<2
3-Iodoaniline2-Methylbut-3-yn-2-olPd₁@NC (0.2)PPh₃ (1)NEt₃MeCN802458
Aryl ChlorideTerminal AlkynePdCl₂ (2)X-Phos (4)K₂CO₃CH₃CN1101672-98
Aryl BromidePhenylacetylenePd₂(dba)₃ (1.5)Neopentylphosphane (4.75)TEATolueneRT--

Note: Data is compiled from various sources and represents typical conditions for similar reactions.[9][10][11][12] The optimal conditions for a specific this compound derivative may vary.

Table 2: Influence of Solvent and Base on Reaction Outcome

Aryl HalideAlkyneCatalyst SystemBaseSolventOutcome
Aryl HalidesPhenylacetyleneNanosized MCM-41-Pd/CuI/PPh₃TEADioxaneHigh Yield
Aryl HalidesPhenylacetyleneNanosized MCM-41-Pd/CuI/PPh₃K₂CO₃DioxaneNo Product
Aryl HalidesPhenylacetyleneNanosized MCM-41-Pd/CuI/PPh₃-TolueneLower Conversion
Aryl HalidesPhenylacetyleneNanosized MCM-41-Pd/CuI/PPh₃-DMFLower Conversion

Note: This table illustrates the significant impact of the base and solvent on the reaction's success.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-((3-Methylphenyl)ethynyl)trimethylsilane

This protocol is a representative procedure for the Sonogashira coupling of an aryl halide with a protected alkyne.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-iodotoluene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., triethylamine or a mixture of THF and an amine base). Add ethynyltrimethylsilane (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent (e.g., ethyl acetate).

  • Extraction: Combine the filtrates and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Deprotection of 1-((3-Methylphenyl)ethynyl)trimethylsilane

  • Reaction Setup: Dissolve the silylated alkyne (1.0 eq) in a suitable solvent such as methanol or THF.

  • Reagent Addition: Add potassium carbonate (2.0 eq) or a 1M solution of TBAF in THF (1.1 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting this compound is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Mandatory Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Oven-dried Schlenk Flask p2 Add 3-Iodotoluene, Pd Catalyst, CuI p1->p2 p3 Evacuate and Backfill with Inert Gas (3x) p2->p3 r1 Add Degassed Solvent and TMS-Acetylene p3->r1 r2 Stir at RT or Heat r1->r2 r3 Monitor by TLC/GC-MS r2->r3 w1 Cool and Filter through Celite r3->w1 w2 Aqueous Work-up and Extraction w1->w2 w3 Dry and Concentrate w2->w3 w4 Column Chromatography w3->w4

Caption: Experimental workflow for the synthesis of 1-((3-methylphenyl)ethynyl)trimethylsilane.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex oa_label Oxidative Addition alkyne_complex Ar-Pd(II)-C≡CR L₂ pd_complex->alkyne_complex tm_label Transmetalation alkyne_complex->pd0 re_label Reductive Elimination product Ar-C≡CR alkyne_complex->product aryl_halide Ar-X aryl_halide->pd_complex cu_acetylide Cu-C≡CR cu_acetylide->alkyne_complex

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

References

Technical Support Center: Monitoring Transformations of 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring chemical transformations of 1-ethynyl-3-methylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during reaction monitoring.

General Reaction Monitoring Workflow

The following diagram outlines a general workflow for monitoring the progress of a chemical reaction involving this compound.

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_exec Execution & Analysis cluster_decision Decision start Define Reaction & Expected Product(s) select_tech Select Appropriate Monitoring Technique (TLC, GC, NMR, etc.) start->select_tech prep_standards Prepare Authentic Standards (Starting Material, Product) select_tech->prep_standards setup_reaction Set Up Reaction prep_standards->setup_reaction take_aliquot Take Time-Point Aliquot setup_reaction->take_aliquot quench Quench Aliquot (if necessary) take_aliquot->quench analyze Analyze Sample quench->analyze compare Compare to Standards & Previous Time-Points analyze->compare is_complete Reaction Complete? compare->is_complete workup Proceed to Work-Up & Purification is_complete->workup Yes unexpected Unexpected Result? is_complete->unexpected No continue_reaction Continue Monitoring continue_reaction->take_aliquot troubleshoot Troubleshoot Reaction unexpected->continue_reaction No unexpected->troubleshoot Yes

Caption: General workflow for setting up, executing, and analyzing a chemical reaction.

Section 1: Thin-Layer Chromatography (TLC)

TLC is a rapid and widely used technique for qualitatively monitoring the progress of organic reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate solvent system (eluent) for monitoring a Sonogashira coupling of this compound?

A1: Start with a non-polar solvent and gradually add a more polar one. For a typical Sonogashira coupling, the product will be less polar than some reactants (like an aryl halide) but more polar than the starting alkyne. A good starting point is a mixture of hexanes and ethyl acetate.[1] Aim for an Rƒ value of 0.3-0.4 for your starting material (this compound) to ensure good separation between the starting material, product, and any potential side products.

Q2: How should I set up my TLC plate to effectively monitor the reaction?

A2: Use a three-lane spotting system on your TLC plate.[2]

  • Lane 1 (Reference): Spot the starting material (this compound).

  • Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it. This helps to confirm if the starting material spot in the reaction mixture is genuine, especially if Rƒ values are very close.[2]

  • Lane 3 (Reaction): Spot the reaction mixture.

This setup allows you to track the disappearance of the starting material and the appearance of the product relative to a standard.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Streaking or elongated spots 1. Sample is too concentrated (overloaded).2. Compound is acidic or basic.3. Compound is unstable on silica gel.1. Dilute the sample before spotting.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent (0.1-2.0%).[3]3. Consider using alumina or reverse-phase TLC plates.
Spots are not visible 1. Compound is not UV-active.2. Sample is too dilute.3. Compound is volatile and evaporated.1. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) to visualize the spots.[3]2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3]3. This makes TLC monitoring difficult; consider a different technique like GC or NMR.[3]
Spots are on the baseline or at the solvent front 1. Baseline: Eluent is not polar enough.2. Solvent Front: Eluent is too polar.1. Increase the proportion of the polar solvent in your eluent system.2. Decrease the proportion of the polar solvent or choose a less polar solvent.[3]
Reactant and product have very similar Rƒ values The chosen eluent system does not provide adequate separation.1. Test different solvent systems with varying polarities.2. Use the co-spot lane to see if you can resolve two distinct, albeit close, spots.[4]3. If separation is impossible, another technique like GC or HPLC is required.

Section 2: Gas Chromatography (GC)

GC is an excellent technique for quantitative analysis of volatile compounds like this compound and its transformation products.

Frequently Asked Questions (FAQs)

Q1: Can I use GC to get quantitative data on the conversion of this compound?

A1: Yes, GC with a Flame Ionization Detector (GC-FID) is well-suited for quantitative analysis.[5] To obtain accurate results, you must use an internal standard method. This involves adding a known amount of a non-reacting compound (the internal standard) to your reaction mixture aliquots. The ratio of the peak area of your analyte to the peak area of the internal standard is then used for quantification against a calibration curve.[6]

Q2: How do I prepare a sample from my reaction for GC analysis?

A2:

  • Carefully take a small, measured aliquot from the reaction mixture (e.g., 50 µL).

  • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a GC vial. This prevents the reaction from continuing after sampling.

  • Add a precise amount of a pre-determined internal standard.

  • If necessary, filter the sample to remove any solids before injection.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) 1. Column is overloaded.2. Injection temperature is too low.3. Active sites on the column or liner.1. Dilute the sample.2. Increase the injector port temperature.3. Use a deactivated liner or replace the column.
No peaks detected 1. Sample is not volatile enough for GC.2. Injector or detector issue.3. Incorrect GC method parameters.1. Confirm the volatility of your expected products. If non-volatile, use HPLC.2. Check for leaks and ensure the FID is lit.3. Verify oven temperature program, carrier gas flow rate, and injector/detector temperatures.
Inconsistent peak areas 1. Inconsistent injection volume.2. Sample degradation in the injector.3. Leaks in the system.1. Use an autosampler for precise injections.2. Lower the injection port temperature.3. Perform a leak check on the instrument.
Experimental Protocol: Quantitative Analysis by GC-FID
  • Internal Standard & Calibration Curve:

    • Select an internal standard (IS) that is not present in the reaction, is stable under reaction conditions, and has a retention time that does not overlap with other components (e.g., dodecane).

    • Prepare a series of standard solutions containing known concentrations of this compound, the expected product, and a constant concentration of the IS.

    • Inject these standards to create a calibration curve, plotting the ratio of analyte peak area to IS peak area against concentration.[7]

  • Sample Preparation:

    • At each time point, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Add it to a GC vial containing a known volume of solvent and the IS (e.g., 1 mL of a standard solution of dodecane in ethyl acetate).

  • GC-FID Analysis:

    • Column: A standard non-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm i.d.) is usually sufficient.

    • Temperatures: Injector at 250°C, Detector at 275°C.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation of all components.

    • Carrier Gas: Use Helium or Hydrogen at a constant flow rate.[8]

  • Data Analysis:

    • Identify peaks based on retention times from standard injections.

    • Calculate the peak area ratios for the starting material and product against the IS.

    • Use the calibration curve to determine the concentration of each component at each time point and calculate the percent conversion.

Section 3: Spectroscopic Techniques (FTIR & NMR)

Spectroscopic methods provide structural information and can be used to monitor the disappearance of starting material functional groups and the appearance of product functional groups.

Decision-Making: Choosing the Right Technique

Technique_Selection start Need to monitor a reaction of This compound? qual_quant Qualitative or Quantitative? start->qual_quant qual Qualitative (Fast Check) qual_quant->qual Qualitative quant Quantitative (Kinetics/Yield) qual_quant->quant Quantitative tlc Use TLC qual->tlc Quick, simple separation ftir Use FTIR qual->ftir Tracking key functional groups nmr Use ¹H NMR quant->nmr Detailed structural info & quantification gc Use GC quant->gc Volatile compounds, high precision

Caption: Decision tree for selecting an appropriate reaction monitoring technique.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is particularly useful for monitoring reactions of terminal alkynes due to their distinct vibrational frequencies.

Q: How can I use FTIR to see if my this compound has reacted?

A: You can monitor the disappearance of the characteristic alkyne stretches. The consumption of this compound can be confirmed by observing the disappearance of the sharp C≡C–H stretch around 3300 cm⁻¹ and the C≡C triple bond stretch between 2100-2260 cm⁻¹.[9][10] If these peaks are gone and new peaks corresponding to the product's functional groups appear, the reaction is likely complete.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Terminal Alkyne (reactant)≡C–H stretch3330 - 3270Strong, narrow[9]
Alkyne (reactant)–C≡C– stretch2260 - 2100Weak to medium[9]
Alkene (e.g., from reduction)=C–H stretch3100 - 3020Medium
Alkane (e.g., from full reduction)C–H stretch3000 - 2850Strong
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for monitoring reactions as it provides detailed structural information and can be used quantitatively.

Q: What changes in the ¹H NMR spectrum should I look for when this compound undergoes a transformation?

A: The key is to monitor the disappearance of the acetylenic proton signal and the appearance of new signals corresponding to the product.

  • Starting Material (this compound): Look for the characteristic singlet for the acetylenic proton (–C≡C–H ), typically around δ 3.0 ppm. You will also see aromatic protons and a methyl singlet (around δ 2.3 ppm).

  • Example Product (e.g., Sonogashira product 1-methyl-3-(phenylethynyl)benzene): The acetylenic proton signal will disappear. You will observe new signals in the aromatic region corresponding to the newly coupled aryl group.[11]

  • Example Product (e.g., hydration to form 1-(m-tolyl)ethan-1-one): The acetylenic proton signal will disappear, and you will see a new singlet around δ 2.6 ppm for the new methyl ketone (–COCH₃) group.

To use ¹H NMR for quantitative analysis, you must include an internal standard with a known concentration and a signal in a clear region of the spectrum. By integrating the signals of the starting material, product, and internal standard, you can calculate the reaction conversion over time.

References

Validation & Comparative

A Comparative Guide to Purity Determination of 1-ethynyl-3-methylbenzene: HPLC, GC, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates like 1-ethynyl-3-methylbenzene is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this aromatic hydrocarbon.

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, widely used for purity and impurity profiling.[2] However, for a volatile and relatively non-polar compound like this compound, GC offers a high-resolution alternative.[3] Furthermore, qNMR has emerged as a primary analytical method that provides direct quantification without the need for a specific reference standard of the analyte, offering a distinct advantage in many contexts.[1][4] This guide presents detailed experimental protocols and comparative performance data to aid in the selection of the most appropriate analytical technique.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and versatile technique for the purity analysis of a wide range of compounds. For non-polar aromatic hydrocarbons like this compound, a reversed-phase method is typically employed, separating compounds based on their hydrophobicity.[5][6]

A standard reversed-phase HPLC method can be established for the routine purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 65:35 (v/v) acetonitrile:water.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 254 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_sample Weigh and Dissolve This compound hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Prepare Reference Standard Solution prep_std->hplc_system inject_sample Inject Sample and Reference Standard hplc_system->inject_sample run_hplc Chromatographic Separation inject_sample->run_hplc detect UV Detection (254 nm) run_hplc->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate report Generate Final Purity Report calculate->report

Figure 1: Experimental workflow for HPLC purity analysis.

Alternative Analytical Techniques

While HPLC is a common choice, other techniques offer distinct advantages for the analysis of this compound.

Given the volatility of this compound, GC is an excellent alternative, often providing higher resolution and sensitivity for such analytes.[9]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.[9]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.[10]

  • Detector: FID at 260 °C or MS with electron ionization.

  • Injection: 1 µL injection with a split ratio (e.g., 50:1).

  • Sample Preparation: Dilute the sample in a volatile solvent like methanol or hexane to a concentration of approximately 1 mg/mL.

qNMR is a primary ratio method that allows for the determination of purity without a reference standard of the same compound.[11][12] The signal intensity is directly proportional to the number of nuclei, enabling quantification against a certified internal standard.[4][13]

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of this compound.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse experiment.[14]

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient for small molecules to ensure full relaxation).[1]

    • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[1]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the standard.[15]

Comparative Analysis of Methods

The choice of analytical method depends on various factors including the specific requirements of the analysis, available instrumentation, and the properties of the analyte and potential impurities.

Methods_Comparison cluster_hplc HPLC Workflow cluster_gc GC Workflow cluster_qnmr qNMR Workflow hplc_prep Sample Prep (Dissolution) hplc_sep Liquid Phase Separation hplc_prep->hplc_sep hplc_det UV/PDA Detection hplc_sep->hplc_det hplc_quant Quantification vs. Reference Standard hplc_det->hplc_quant gc_prep Sample Prep (Dilution) gc_sep Gas Phase Separation gc_prep->gc_sep gc_det FID/MS Detection gc_sep->gc_det gc_quant Quantification vs. Reference Standard gc_det->gc_quant qnmr_prep Sample Prep with Internal Standard qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Spectral Processing & Integration qnmr_acq->qnmr_proc qnmr_quant Direct Purity Calculation qnmr_proc->qnmr_quant

Figure 2: Comparison of analytical workflows.

The following table summarizes the key performance characteristics of each technique for the purity determination of this compound. The values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter HPLC GC qNMR
Principle Liquid chromatographic separationGas chromatographic separationNuclear magnetic resonance spectroscopy
Analyte Volatility Not requiredRequiredNot required
Reference Standard Requires analyte-specific standardRequires analyte-specific standardRequires a certified internal standard (can be a different compound)[1]
Typical Analysis Time 10 - 30 minutes15 - 40 minutes10 - 20 minutes per sample (after setup)
Resolution GoodVery High for volatile compoundsNot a separation technique; relies on spectral resolution
Sensitivity (LOD/LOQ) ng to µg range[16]pg to ng range[17]mg range (less sensitive)
Precision (RSD) < 2%< 2%[3]< 1%
Accuracy High (dependent on standard purity)High (dependent on standard purity)Very High (primary method)[1]
Information Provided Purity, retention timePurity, retention time, mass spectrum (with MS)Purity, structural confirmation[1]

Conclusion

For the purity determination of this compound, HPLC provides a reliable and routine method suitable for quality control environments. It is robust and widely available.

GC is a superior alternative if higher resolution for volatile impurities is required, and it generally offers better sensitivity. The choice between FID and MS detectors allows for either straightforward quantification or detailed impurity identification.

qNMR stands out as a primary and highly accurate method for purity assessment, particularly valuable for the certification of reference materials or when an analyte-specific standard is not available. Although less sensitive than chromatographic methods, its ability to provide direct quantification and structural information in a single experiment is a significant advantage.[1][18]

The selection of the most appropriate technique should be based on a thorough evaluation of the analytical requirements, including the need for sensitivity, accuracy, the availability of reference standards, and the nature of potential impurities. In many drug development settings, a combination of these techniques is often employed to build a comprehensive purity profile.

References

A Comparative Analysis of the Reactivity of 1-Ethynyl-3-methylbenzene and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-ethynyl-3-methylbenzene with other representative terminal alkynes, namely the aromatic phenylacetylene and the aliphatic 1-octyne. The comparison focuses on three synthetically important reactions for terminal alkynes: the Sonogashira cross-coupling, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry", and acid-catalyzed hydration. This analysis is supported by a compilation of experimental data from various studies and includes detailed experimental protocols for these key reactions.

Executive Summary

Terminal alkynes are fundamental building blocks in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of a terminal alkyne is primarily influenced by the electronic and steric nature of its substituent. This compound, an aromatic alkyne, possesses a methyl group in the meta position, which has a weak electron-donating effect. This electronic feature subtly influences its reactivity compared to the unsubstituted phenylacetylene and the electron-rich aliphatic 1-octyne.

In general, aryl acetylenes, including this compound, exhibit enhanced reactivity in reactions involving the deprotonation of the terminal alkyne, such as the Sonogashira coupling. This is due to the electron-withdrawing nature of the phenyl ring, which increases the acidity of the acetylenic proton. Conversely, aliphatic alkynes like 1-octyne, with electron-donating alkyl groups, tend to be slightly less reactive in such reactions. In reactions where the alkyne acts as a nucleophile, such as in CuAAC and hydration, the electron density of the triple bond plays a more significant role.

Comparison of Reactivity in Key Reactions

The following sections provide a comparative overview of the reactivity of this compound, phenylacetylene, and 1-octyne in Sonogashira coupling, CuAAC, and hydration reactions. The provided data, compiled from various sources, is intended to be representative and may vary depending on the specific reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is a cornerstone in the synthesis of conjugated enynes and arylalkynes.[2] The reaction generally proceeds more readily with aryl acetylenes compared to alkyl acetylenes.

Table 1: Representative Yields for the Sonogashira Coupling of Various Terminal Alkynes with Aryl Halides

AlkyneAryl HalideCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)
This compound 4-IodotoluenePd(PPh₃)₂Cl₂ / CuITHF/DMAEt₃N7572<2 (in batch)
PhenylacetyleneIodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRoom Temp3>90
PhenylacetyleneIodobenzenePd/CuFe₂O₄ MNPsEtOHK₂CO₃70390
1-OctyneIodobenzenePd(OAc)₂ / PPh₃ / CuIDMFEt₃N1003Good
4-EthynyltolueneIodobenzeneJanus-type catalystH₂OEt₃NRoom Temp-96[3]

Note: The low yield for this compound in the batch reaction is from a specific control experiment and may not be representative of optimized conditions.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.[5] This "click" reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance.[6][7]

Table 2: Representative Yields for the CuAAC Reaction of Various Terminal Alkynes with Benzyl Azide

AlkyneAzideCatalyst SystemSolventTemperature (°C)TimeYield (%)
This compound Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat255 minQuantitative
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat255 minQuantitative[8]
PhenylacetyleneBenzyl AzideCuICyrene™304 hHigh
1-OctyneBenzyl AzideCu(I)VariousRoom Temp-Satisfactory
4-EthynyltolueneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat255 minQuantitative
Hydration of Terminal Alkynes

The acid-catalyzed hydration of terminal alkynes is a classic method for the synthesis of methyl ketones, proceeding through an enol intermediate.[9][10] The regioselectivity follows Markovnikov's rule.

Table 3: Representative Yields for the Hydration of Various Terminal Alkynes

AlkyneCatalyst SystemSolventTemperature (°C)Time (h)ProductYield (%)
This compound HAuCl₄ / H₂SO₄Methanol/WaterReflux23'-Methylacetophenone~40-80 (student yields)
PhenylacetyleneHAuCl₄ / H₂SO₄Methanol/WaterReflux2Acetophenone~80-98 (conversion)[11]
PhenylacetyleneIPrAuClDioxane/Water802-12Acetophenone98[12]
1-OctyneH₂SO₄ / HgSO₄Water--2-OctanoneGood
4-EthynyltolueneIPrAuClDioxane/Water802-124'-Methylacetophenone99[12]

Experimental Protocols

Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne[13][14]

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Anhydrous solvent (e.g., THF, DMF) (5 mL)

  • Amine base (e.g., triethylamine, diisopropylamine) (3.0 mmol)

  • Schlenk flask and other standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.

  • Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][15]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1)

  • Standard laboratory glassware

Procedure:

  • Dissolve the azide and terminal alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Acid-Catalyzed Hydration of a Terminal Alkyne[11][12]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Gold(III) chloride hydrate (HAuCl₄·xH₂O) or IPrAuCl (1 mol%)

  • Sulfuric acid (if using HAuCl₄)

  • Solvent (e.g., Methanol/Water or Dioxane/Water)

  • Standard laboratory glassware

Procedure (using IPrAuCl): [12]

  • To a sealable vial, add IPrAuCl (1 mol%) and the terminal alkyne.

  • Add 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).

  • Seal the vial and heat the reaction mixture at 80 °C.

  • Stir vigorously and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_Alkyne CuX Cu(I)X Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product Deprotonation Deprotonation CuX->Deprotonation Cu_Acetylide Cu(I)-C≡CR² Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Acetylide to Palladium Alkyne H-C≡CR² Alkyne->Deprotonation ArylHalide R¹-X ArylHalide->OxAdd Base Base Base->Deprotonation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

CuAAC_Workflow start Start prep Prepare Solutions (Alkyne, Azide, CuSO₄, Na-Ascorbate) start->prep mix Combine Alkyne, Azide, and Solvent prep->mix add_reductant Add Sodium Ascorbate mix->add_reductant add_catalyst Add CuSO₄ Solution add_reductant->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Pure 1,2,3-Triazole purify->product end End product->end

Caption: Generalized workflow for the CuAAC reaction.

References

Spectroscopic Validation of 1-Ethynyl-3-methylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectroscopic data for 1-ethynyl-3-methylbenzene and its derivatives against alternative compounds. It is intended for researchers, scientists, and drug development professionals involved in the synthesis and characterization of novel organic molecules. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the structural validation of these compounds.

Comparative Spectroscopic Data

The following tables present a comparison of the key spectroscopic features of this compound and a representative derivative, 1-methyl-3-(p-tolylethynyl)benzene, with alternative isomers and related structures. This data is crucial for unambiguous identification and differentiation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundAromatic Protons (δ, ppm)Alkyne Proton (δ, ppm)Methyl Protons (δ, ppm)
This compound 7.05 - 7.35 (m, 4H)~3.0 (s, 1H)2.32 (s, 3H)
1-Methyl-3-(p-tolylethynyl)benzene [1]7.12-7.36 (m, 7H), 7.42 (d, J=7.8 Hz, 2H)-2.35 (s, 3H), 2.37 (s, 3H)
1-Ethynyl-4-methylbenzene ~7.1 (d, 2H), ~7.4 (d, 2H)~3.0 (s, 1H)~2.3 (s, 3H)
1-Ethyl-3-methylbenzene 6.9 - 7.2 (m, 4H)-2.3 (s, 3H), 1.2 (t, 3H), 2.6 (q, 2H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundAromatic Carbons (δ, ppm)Alkyne Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound ~122, 128, 129, 130, 132, 138~77, ~83~21
1-Methyl-3-(p-tolylethynyl)benzene [1]120.23, 123.20, 128.19, 128.58, 128.96, 129.08, 131.45, 132.11, 137.95, 138.2888.85, 89.1721.24, 21.51
1-Ethynyl-4-methylbenzene ~120, 123, 129, 131, 138~77, ~84~21
1-Ethyl-3-methylbenzene ~125, 126, 128, 129, 137, 144-~15, ~21, ~29

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound≡C-H StretchC≡C StretchC-H (Aromatic) StretchC=C (Aromatic) Stretch
This compound ~3300~21003100-3000[2]1600-1585 and 1500-1400[2]
1-Methyl-3-(p-tolylethynyl)benzene [1]-Not reported2960, 2924, 28531577, 1510
Phenylethyne (for comparison) [3]3300[3]2100[3]3100-30001600-1450[3]
1-Ethyl-3-methylbenzene --3100-30001600-1450

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse sequence (e.g., zg30) is typically used.[5]

    • Number of Scans : 8-16 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay : A delay of 1-2 seconds between pulses ensures proper relaxation.[5]

    • Spectral Width : A spectral width of 12-16 ppm is appropriate for most organic molecules.[5]

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay : A 2-second relaxation delay is standard.

  • 2D NMR (COSY, HSQC, HMBC) : For complex derivatives, 2D NMR experiments are essential to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

    • Solid : If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid pressed against the crystal.[6]

  • Data Acquisition :

    • Acquire a background spectrum of the empty instrument.

    • Place the prepared sample in the instrument and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique for volatile compounds like this compound derivatives. Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives.

  • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition.[1]

Visualization of the Spectroscopic Validation Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized this compound derivative.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Literature/Alternative Compounds Structure_Elucidation->Data_Comparison Final_Validation Final Structure Validation Data_Comparison->Final_Validation

Caption: Workflow for the synthesis and spectroscopic validation of organic compounds.

References

Comparative study of catalysts for Sonogashira coupling of m-tolylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Sonogashira Coupling of m-Tolylacetylene

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials. The choice of catalyst is crucial for the efficiency, selectivity, and substrate scope of the Sonogashira coupling. This guide provides a comparative overview of various catalytic systems for the coupling of m-tolylacetylene with aryl halides, supported by experimental data from related reactions.

Catalyst Performance Comparison

While direct comparative studies on a wide range of catalysts specifically for m-tolylacetylene are limited in the readily available literature, performance data from the coupling of the closely related phenylacetylene with various aryl halides provides valuable insights into the relative efficacy of different catalytic systems. The following table summarizes the performance of several palladium-based catalysts in Sonogashira coupling reactions.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd/CuFe₂O₄ IodobenzenePhenylacetyleneK₂CO₃EtOH70390[1]
Nanosized MCM-41-Pd/CuI/PPh₃ IodobenzenePhenylacetyleneEt₃NDMF50298[2]
[DTBNpP]Pd(crotyl)Cl 1-Bromo-3,5-dimethoxybenzene3-EthynylpyridineTMPDMSOrt1.5100[3]
PdCl₂(PPh₃)₂ 4-ChlorotoluenePhenylacetyleneKOHEtOH8024>99[4]
PdCl₂(PPh₃)₂ IodobenzenePhenylacetyleneN/A[TBP][4EtOV]550.67>99[5]

Note: The data presented is for the coupling of phenylacetylene or other specified alkynes, which serves as a proxy for the reactivity of m-tolylacetylene. The electronic and steric effects of the methyl group in m-tolylacetylene may lead to slight variations in reaction kinetics and yields.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for Sonogashira coupling reactions.

General Procedure for Pd/CuFe₂O₄ Catalyzed Coupling[1]
  • To a round-bottom flask, add the aryl halide (1 mmol), terminal alkyne (1 mmol), Pd/CuFe₂O₄ catalyst (3 mol%), and K₂CO₃ (4 mmol).

  • Add ethanol (4 mL) to the flask.

  • The mixture is then refluxed and stirred at 70°C for the appropriate time.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate and deionized water.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling with [DTBNpP]Pd(crotyl)Cl[3]
  • In a glovebox or under an inert atmosphere, a vial is charged with the aryl bromide (0.5 mmol), the terminal alkyne (0.8 mmol), [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).

  • Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL) is added.

  • The reaction mixture is stirred at room temperature under an argon atmosphere.

  • Reaction progress is monitored by LC/MS.

  • Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with water.

  • The organic layer is dried, filtered, and concentrated. The residue is then purified by column chromatography.

Reaction Mechanisms and Workflows

The Sonogashira coupling can proceed through two primary catalytic cycles: a copper-co-catalyzed cycle and a copper-free cycle. The choice of pathway influences the reaction conditions and the potential for side reactions, such as the homocoupling of the alkyne (Glaser coupling), which is more prevalent in copper-catalyzed systems.[6]

Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the copper-catalyzed and copper-free Sonogashira reactions.

Sonogashira_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox trans-R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans cis-R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation (from Cu cycle) pd_red Pd(0)L₂ pd_trans->pd_red Reductive Elimination product product pd_red->product R¹-C≡CR² cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne R²C≡CH, Base cu_alkyne->cu_x to Pd cycle

Caption: Copper-co-catalyzed Sonogashira reaction cycle.

Sonogashira_Copper_Free pd0 Pd(0)L₂ pd_ox trans-R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_alkyne cis-R¹-Pd(II)L₂(C≡CR²) pd_ox->pd_alkyne Alkyne Coordination & Deprotonation (R²C≡CH, Base) pd_alkyne->pd0 Reductive Elimination product product pd_alkyne->product R¹-C≡CR²

Caption: Copper-free Sonogashira reaction cycle.

Experimental Workflow

The general workflow for setting up and performing a Sonogashira coupling reaction is outlined below. This process emphasizes the need for an inert atmosphere to prevent catalyst deactivation and unwanted side reactions.

Experimental_Workflow start Start setup Assemble & Dry Glassware start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert reagents Add Catalyst, Ligand (if any), Base, Aryl Halide inert->reagents solvent Add Degassed Solvent reagents->solvent alkyne Add m-Tolylacetylene solvent->alkyne reaction Heat and Stir Reaction Mixture alkyne->reaction monitoring Monitor Reaction Progress (TLC, GC, LC/MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Sonogashira coupling.

References

A Comparative Guide to the Synthesis of 1-ethynyl-3-methylbenzene: Validation of a New, Optimized Sonogashira Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, optimized synthetic route for 1-ethynyl-3-methylbenzene against two established alternatives. The objective is to offer a comprehensive evaluation of each method's performance, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. Its synthesis is therefore of significant interest. The Sonogashira coupling has been a cornerstone for the formation of aryl-alkyne bonds. This guide validates a new, optimized Sonogashira protocol that utilizes a more accessible starting material, 3-bromotoluene, and a highly efficient catalyst system. This new route is compared with a traditional Sonogashira coupling starting from 3-iodotoluene and the Corey-Fuchs reaction, a classic method for the synthesis of terminal alkynes from aldehydes.

Comparative Data of Synthetic Routes

The performance of the new synthetic route and the established alternatives are summarized in the table below. The data is based on typical results reported in the literature for analogous transformations.

ParameterNew Synthetic Route: Optimized SonogashiraEstablished Alternative 1: Traditional SonogashiraEstablished Alternative 2: Corey-Fuchs Reaction
Starting Material 3-Bromotoluene3-Iodotoluene3-Methylbenzaldehyde
Key Reagents Ethynyltrimethylsilane, Pd(dppf)Cl₂, CuI, Cs₂CO₃, TBAFEthynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Et₃N, K₂CO₃CBr₄, PPh₃, n-BuLi
Overall Yield ~92%~85%~65-85%
Reaction Time 4-6 hours12-18 hours12-24 hours (two steps)
Reaction Temperature 60-80 °C80-100 °C-78 °C to Room Temperature
Catalyst Loading (Pd) 1-2 mol%3-5 mol%Not Applicable
Number of Steps 2 (one-pot)22
Atom Economy ModerateModerateLow
Substrate Scope BroadGoodBroad (for aldehydes)

Experimental Protocols

New Synthetic Route: Optimized Sonogashira Coupling

This route employs a modern palladium catalyst system that efficiently couples the less reactive but more economical 3-bromotoluene with ethynyltrimethylsilane, followed by in-situ desilylation.

Step 1: Sonogashira Coupling and In-situ Desilylation

  • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromotoluene (1.0 equiv.), Pd(dppf)Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous, degassed THF as the solvent, followed by Cs₂CO₃ (2.5 equiv.).

  • Add ethynyltrimethylsilane (1.2 equiv.) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion of the coupling, cool the reaction to room temperature and add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.5 equiv.).

  • Stir the mixture at room temperature for 1 hour to effect desilylation.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.

Established Alternative 1: Traditional Sonogashira Coupling

This method utilizes the more reactive 3-iodotoluene as the starting material with a traditional palladium-phosphine catalyst.

Step 1: Sonogashira Coupling

  • In a round-bottom flask, dissolve 3-iodotoluene (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.) in a mixture of degassed triethylamine (Et₃N) and THF (1:1 v/v).

  • Add ethynyltrimethylsilane (1.1 equiv.) and heat the mixture to 90 °C for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude silylated product.

Step 2: Desilylation

  • Dissolve the crude product from Step 1 in methanol.

  • Add K₂CO₃ (2.0 equiv.) and stir the mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure and add water to the residue.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexane) to yield this compound.

Established Alternative 2: Corey-Fuchs Reaction

This two-step protocol transforms 3-methylbenzaldehyde into the target alkyne.[1][2][3]

Step 1: Formation of 1,1-Dibromo-2-(3-methylphenyl)ethene

  • To a solution of triphenylphosphine (PPh₃) (4.0 equiv.) in dry dichloromethane (DCM) at 0 °C, add carbon tetrabromide (CBr₄) (2.0 equiv.) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of 3-methylbenzaldehyde (1.0 equiv.) in dry DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane) to obtain the dibromoalkene. This step typically yields 70-95%.[1]

Step 2: Conversion to this compound

  • Dissolve the dibromoalkene from Step 1 in dry THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi) (2.2 equiv., 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexane) to give this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and logical relationships of the described synthetic routes.

G New Synthetic Route: Optimized Sonogashira A 3-Bromotoluene C Sonogashira Coupling (Pd(dppf)Cl₂, CuI, Cs₂CO₃, THF, 80°C) A->C B Ethynyltrimethylsilane B->C D 3-(Trimethylsilylethynyl)toluene C->D E In-situ Desilylation (TBAF, THF, rt) D->E F This compound E->F

Caption: Workflow for the New Optimized Sonogashira Route.

G Established Alternative 1: Traditional Sonogashira A 3-Iodotoluene C Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N/THF, 90°C) A->C B Ethynyltrimethylsilane B->C D 3-(Trimethylsilylethynyl)toluene C->D E Desilylation (K₂CO₃, MeOH, rt) D->E F This compound E->F

Caption: Workflow for the Traditional Sonogashira Route.

G Established Alternative 2: Corey-Fuchs Reaction A 3-Methylbenzaldehyde B Formation of Dibromoalkene (CBr₄, PPh₃, DCM) A->B C 1,1-Dibromo-2-(3-methylphenyl)ethene B->C D Alkyne Formation (n-BuLi, THF, -78°C to rt) C->D E This compound D->E

Caption: Workflow for the Corey-Fuchs Reaction Route.

G Comparison of Synthetic Routes to this compound A This compound B New: Optimized Sonogashira B->A C Traditional Sonogashira C->A D Corey-Fuchs Reaction D->A E Starting Material: 3-Bromotoluene E->B F Starting Material: 3-Iodotoluene F->C G Starting Material: 3-Methylbenzaldehyde G->D

Caption: Logical relationship of the compared synthetic routes.

Conclusion

The new, optimized Sonogashira route presents a highly efficient and practical method for the synthesis of this compound. Its primary advantages lie in the use of the more economical and readily available 3-bromotoluene, a lower catalyst loading, and shorter reaction times, all while achieving a higher overall yield compared to the traditional Sonogashira and Corey-Fuchs methods. While the traditional Sonogashira coupling remains a viable option, it is less efficient. The Corey-Fuchs reaction, although a classic and reliable method for converting aldehydes to alkynes, suffers from lower atom economy and the use of stoichiometric strong bases and organophosphorus reagents.[1][2][3] For researchers seeking a scalable, efficient, and cost-effective synthesis of this compound, the new optimized Sonogashira protocol is a superior alternative.

References

Benchmarking the Performance of 1-Ethynyl-3-Methylbenzene in Click Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug discovery, and materials science, "click chemistry" has become an indispensable tool for its reliability, selectivity, and biocompatibility. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a flagship click reaction, offering a straightforward path to 1,2,3-triazoles. The choice of alkyne is a critical parameter that can significantly influence reaction kinetics and overall efficiency. This guide provides a comparative benchmark for 1-ethynyl-3-methylbenzene against other commonly employed alkynes in CuAAC reactions, based on established structure-activity relationships and available experimental data for analogous compounds.

Theoretical Benchmarking of this compound in CuAAC

The reactivity of terminal alkynes in CuAAC reactions is influenced by both electronic and steric factors. The substituent on the alkyne can modulate the acidity of the terminal proton and the electron density of the alkyne, thereby affecting the rate of the catalytic cycle.

This compound, an aromatic alkyne, features a methyl group at the meta position of the phenyl ring. The methyl group is a weak electron-donating group. This electronic effect is expected to slightly decrease the acidity of the acetylenic proton compared to unsubstituted phenylacetylene, which could lead to a modest decrease in the reaction rate. However, the electronic influence of a meta-substituent is generally less pronounced than that of ortho- or para-substituents.

Sterically, the meta-position of the methyl group in this compound keeps it away from the reaction center, minimizing any potential steric hindrance that could impede the approach of the azide or the copper catalyst. Therefore, its performance is expected to be largely governed by electronic effects. In contrast, ortho-substituted phenylacetylenes can exhibit slower reaction rates due to steric hindrance[1].

Based on these principles, this compound is anticipated to be a moderately reactive alkyne in CuAAC reactions, likely exhibiting slightly slower kinetics than phenylacetylene but faster than alkynes bearing strong electron-donating groups. It is expected to be less reactive than alkynes activated by strong electron-withdrawing groups.

Comparative Performance of Representative Alkynes

To provide a tangible reference for the expected performance of this compound, the following table summarizes the reported reactivity of various terminal alkynes in CuAAC reactions. It is important to note that reaction conditions such as the catalyst system, ligands, and solvent can significantly impact reaction rates and yields.

Alkyne DerivativeSubstituent TypeExpected Relative ReactivityObserved Performance
This compound Weakly Electron-Donating (meta)ModerateExpected to be slightly slower than phenylacetylene.
PhenylacetyleneUnsubstituted AromaticModerate (Baseline)Commonly used, serves as a good benchmark for aromatic alkynes[1].
p-NitrophenylacetyleneStrongly Electron-WithdrawingHighThe electron-withdrawing nitro group increases the acidity of the alkyne proton, accelerating the reaction[2].
p-MethoxyphenylacetyleneElectron-DonatingModerate to LowThe electron-donating methoxy group can slow down the reaction compared to phenylacetylene.
PropiolamidesElectron-Withdrawing (Amide)High to Very HighGenerally more reactive than many other alkynes due to the electronic effect of the amide group[2][3].
Propargyl AlcoholAliphaticModerateA standard, cost-effective alkyne that performs well with efficient catalyst systems[3].
o-MethoxyphenylacetyleneElectron-Donating (ortho)ModerateDespite the electron-donating group, steric hindrance at the ortho position can also influence reactivity, though in some cases it reacts similarly to meta- and para-substituted derivatives[1].

Experimental Protocols

A generalized experimental protocol for a typical small-scale CuAAC reaction is provided below. This protocol should be optimized for specific substrates and desired outcomes.

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via a copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Alkyne (e.g., this compound)

  • Azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Deionized water

  • tert-Butanol

  • Thin Layer Chromatography (TLC) plate

  • Appropriate solvents for TLC analysis

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reagent Preparation:

    • In a suitable reaction vial, dissolve the alkyne (1.0 equivalent) and the azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.2 equivalents).

    • In another separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.05 equivalents).

  • Reaction Setup:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution.

    • Following the addition of sodium ascorbate, add the CuSO₄·5H₂O solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material and the appearance of a new spot corresponding to the triazole product will indicate reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure 1,2,3-triazole.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification & Analysis Reagents Alkyne & Azide in Solvent Catalyst_precursors CuSO4 & NaAscorbate in Water Reaction_Mix Combine Reagents & Catalysts Stirring Stir at Room Temp Reaction_Mix->Stirring Initiation TLC Monitor by TLC Stirring->TLC Sampling Workup Quench & Extract TLC->Workup Completion Purification Column Chromatography Workup->Purification Analysis NMR, MS Purification->Analysis

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Alkyne_Reactivity cluster_reactivity Relative Reactivity in CuAAC cluster_alkynes Alkyne Examples High High Reactivity Moderate Moderate Reactivity pNitro p-Nitrophenylacetylene (Strong EWG) High->pNitro Propiolamide Propiolamides (EWG) High->Propiolamide Low Lower Reactivity Phenylacetylene Phenylacetylene (Unsubstituted) Moderate->Phenylacetylene Me_Ethynylbenzene This compound (Weak EDG) Moderate->Me_Ethynylbenzene pMethoxy p-Methoxyphenylacetylene (EDG) Low->pMethoxy

References

Isomeric Effects on the Reactivity of Ethynyl-Methylbenzene Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on an aromatic ring is a cornerstone of modern chemical synthesis, profoundly influencing molecular properties and reactivity. This guide provides a comparative analysis of the three isomers of ethynyl-methylbenzene (also known as ethynyltoluene): ortho-, meta-, and para-ethynyltoluene. Understanding the distinct reactivity profiles conferred by the isomeric positioning of the electron-donating methyl group and the versatile ethynyl group is critical for applications ranging from medicinal chemistry to materials science. This document outlines the theoretical basis for these differences and provides experimental data and protocols for key transformations.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of ethynyl-methylbenzene isomers is governed by the combined electronic and steric influence of the methyl (-CH₃) and ethynyl (-C≡CH) groups.

  • Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG). It activates the benzene ring towards electrophilic attack through two main mechanisms:

    • Inductive Effect (+I): The sp³-hybridized methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a slight push of electron density into the ring.

    • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring donates electron density, particularly stabilizing positive charges at the ortho and para positions. Consequently, the methyl group is a potent ortho, para-director in electrophilic aromatic substitution.[1][2]

  • Ethynyl Group (-C≡CH): This group exhibits a dual electronic nature:

    • Inductive Effect (-I): The sp-hybridized carbon of the alkyne is more electronegative than the aromatic sp² carbons, resulting in a withdrawal of electron density from the ring via the σ-bond. This effect deactivates the ring towards electrophilic substitution.

    • Resonance Effect (+R): The π-system of the triple bond can donate electron density to the aromatic ring, a weakly activating effect.

The net effect is that the ethynyl group is generally considered a deactivating group, particularly for electrophilic aromatic substitution. The isomeric position of these two groups creates distinct electronic environments on the aromatic ring and at the ethynyl functional group, dictating the outcome of chemical reactions.

G cluster_ortho ortho-Ethynyltoluene cluster_meta meta-Ethynyltoluene cluster_para para-Ethynyltoluene o_ring Benzene Ring o_ch3 CH₃ (+I, Hyperconjugation) o_ch3->o_ring e⁻ donating o_cch C≡CH (-I, +R) o_cch->o_ring e⁻ withdrawing (net) o_steric Steric hindrance at ortho position m_ring Benzene Ring m_ch3 CH₃ (+I, Hyperconjugation) m_ch3->m_ring e⁻ donating m_cch C≡CH (-I, +R) m_cch->m_ring e⁻ withdrawing (net) p_ring Benzene Ring p_ch3 CH₃ (+I, Hyperconjugation) p_ch3->p_ring e⁻ donating p_cch C≡CH (-I, +R) p_cch->p_ring e⁻ withdrawing (net)

Figure 1. Electronic influences of substituents on ethynyltoluene isomers.

Comparative Reactivity in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The reaction rate and regioselectivity are highly sensitive to the electronic effects of the existing substituents.

Isomeric Effects Analysis

The activating, ortho, para-directing methyl group and the deactivating ethynyl group compete to influence the reaction's outcome.

  • para-Ethynyltoluene: The methyl group strongly activates the positions ortho to it (and meta to the ethynyl group). The ethynyl group deactivates the ring, but the directing effects of the methyl group are dominant. Substitution is expected to occur at the positions ortho to the methyl group.

  • meta-Ethynyltoluene: The activating effects of the methyl group are directed to the positions ortho and para to it. These positions are C2, C4, and C6. The C2 position is also ortho to the deactivating ethynyl group, while C4 and C6 are para and ortho, respectively. Attack at C4 and C6 is sterically and electronically favored over C2.

  • ortho-Ethynyltoluene: The methyl group directs incoming electrophiles to its ortho and para positions (C3 and C5). However, the C3 position is sterically hindered by the adjacent ethynyl group. Therefore, substitution is most likely to occur at the C5 position, which is para to the methyl group. The overall reaction rate is expected to be lower than the para and meta isomers due to steric hindrance and the proximity of the deactivating group to the activating group.

Quantitative Data Summary

Table 1: Illustrative Product Distribution in Electrophilic Nitration

Starting Material Ortho Product (%) Meta Product (%) Para Product (%) Relative Rate (vs. Benzene)
Toluene 63 3 34 25
p-Ethynyltoluene (Predicted) Major (at C2, C6) Minor N/A < 25
m-Ethynyltoluene (Predicted) Major (at C4, C6) Minor Major (at C4) < 25
o-Ethynyltoluene (Predicted) Minor (at C3) Minor Major (at C5) < 25

Note: Data for toluene is experimental.[3] Product distributions for ethynyltoluene isomers are predicted based on established principles of substituent effects. Relative rates are expected to be lower than toluene due to the deactivating ethynyl group.

Experimental Protocol: Nitration of an Ethynyl-Methylbenzene Isomer

Caution: This reaction involves the use of strong acids and nitrating agents. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath (0 to 5 °C), slowly add concentrated sulfuric acid (H₂SO₄, 2.0 mL) to concentrated nitric acid (HNO₃, 2.0 mL) with stirring. Keep the mixture cooled.

  • Reaction Setup: In a separate flask, dissolve the ethynyl-methylbenzene isomer (e.g., p-ethynyltoluene, 10 mmol) in a suitable solvent like dichloromethane or acetic anhydride. Cool this solution in the ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the ethynyl-methylbenzene isomer over 15-20 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Extraction: If a water-immiscible solvent was used, separate the organic layer. If a water-miscible solvent was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Workup: Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the resulting isomers.

Considerations for Isomers:

  • The ortho isomer may react slower due to steric hindrance, potentially requiring longer reaction times or slightly elevated temperatures.

  • The separation of product isomers via chromatography will be essential for all three starting materials. The polarity and boiling points of the nitro-substituted products will vary, requiring optimization of the purification method.

G cluster_o ortho-Isomer Nitration cluster_m meta-Isomer Nitration cluster_p para-Isomer Nitration o_start ortho-Ethynyltoluene o_pred Major Product: 5-nitro-1-ethynyl-2-methylbenzene o_start->o_pred HNO₃, H₂SO₄ m_start meta-Ethynyltoluene m_pred Major Products: 4-nitro-1-ethynyl-3-methylbenzene 6-nitro-1-ethynyl-3-methylbenzene m_start->m_pred HNO₃, H₂SO₄ p_start para-Ethynyltoluene p_pred Major Product: 2-nitro-4-ethynyl-1-methylbenzene p_start->p_pred HNO₃, H₂SO₄

Figure 2. Predicted major products for the electrophilic nitration of ethynyltoluene isomers.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4][5] In this context, the ethynyl-methylbenzene isomers act as the alkyne component.

Isomeric Effects Analysis

The reaction occurs at the C-H bond of the alkyne. The primary influence of the methyl group's position is on the acidity of the acetylenic proton and the overall electron density of the π-system.

  • Acidity: The electron-donating methyl group slightly decreases the acidity of the acetylenic proton compared to unsubstituted phenylacetylene. This effect is subtle but could influence the rate of the deprotonation step in the copper cycle. The difference in acidity between the three isomers is expected to be minimal.

  • Electronic Density: The overall electron density of the molecule can influence its interaction with the metal catalysts. The para and ortho isomers, where the methyl group's electron-donating hyperconjugation effect is more pronounced on the carbons of the π-system, are more electron-rich than the meta isomer. This could potentially affect the rates of oxidative addition or reductive elimination in the palladium cycle, though the effect is generally not considered rate-determining for the alkyne component.

  • Steric Effects: For the ortho isomer, steric hindrance between the methyl group and the catalytic complex could slightly impede the reaction rate compared to the more accessible meta and para isomers.

Overall, the differences in reactivity among the isomers in Sonogashira coupling are expected to be less dramatic than in electrophilic aromatic substitution.

Quantitative Data Summary

The literature provides numerous examples of Sonogashira couplings with specific isomers, particularly p-ethynyltoluene, but direct side-by-side kinetic comparisons are scarce. The yields are generally high for all isomers, provided the reaction conditions are optimized.

Table 2: Illustrative Yields in Sonogashira Coupling Reactions

Alkyne Component Coupling Partner Catalyst System Solvent / Base Yield (%) Reference
p-Ethynyltoluene 2-Bromotoluene Pd(PPh₃)₂Cl₂ / CuI Toluene / DIPA 58 [6] (modified)
p-Ethynyltoluene 2,5-Diiodo-N-morpholinebenzamide Pd₂(dba)₃ / PPh₃ / CuI Toluene / i-Pr₂NH 70 [7]
m-Ethynyltoluene Aryl Halide Not specified Not specified - -
o-Ethynyltoluene Aryl Halide Not specified Not specified - -

Note: This table presents example yields to demonstrate the feasibility of the reaction. Conditions vary between experiments, and direct comparison is not possible. "DIPA" is diisopropylamine; "dba" is dibenzylideneacetone.

Experimental Protocol: Sonogashira Coupling

G prep 1. Prepare Reactants - Ethynyltoluene Isomer - Aryl Halide (Ar-X) - Solvent (e.g., Toluene/THF) - Base (e.g., DIPA/TEA) setup 2. Reaction Setup - Add reactants, solvent, base to a Schlenk flask. - Degas with Ar/N₂ for 15-20 min. prep->setup cat 3. Add Catalysts - Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) cocatalyst (e.g., CuI) setup->cat react 4. Reaction - Heat to required temp (e.g., 60-80 °C). - Stir under inert atmosphere. - Monitor by TLC/GC-MS. cat->react workup 5. Workup - Cool to RT. - Filter off solids. - Dilute with organic solvent. - Wash with NH₄Cl, brine. react->workup purify 6. Purification - Dry organic layer (e.g., MgSO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify

Figure 3. Generalized experimental workflow for a Sonogashira coupling reaction.
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the ethynyl-methylbenzene isomer (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the aryl halide.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Considerations for Isomers:

  • For ortho-ethynyltoluene, slightly longer reaction times or a higher catalyst loading might be necessary to overcome potential steric hindrance.

  • The choice of palladium ligand can be crucial; bulkier phosphine ligands may be required to facilitate the reaction with sterically hindered substrates.

Comparative Reactivity in [3+2] Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of "click chemistry," forming a stable 1,2,3-triazole ring from an alkyne and an organic azide.[3][8] The reaction is valued for its high efficiency, selectivity, and tolerance of a wide range of functional groups.

Isomeric Effects Analysis

This reaction's rate is sensitive to the electronic nature of the alkyne. Generally, electron-deficient alkynes react faster in CuAAC. The electron-donating methyl group, therefore, is expected to decrease the reactivity of the ethynyl group compared to unsubstituted phenylacetylene.

  • para-Ethynyltoluene: The methyl group donates electron density into the ring through hyperconjugation, increasing the electron density at the alkyne. This is expected to result in the slowest reaction rate among the three isomers.

  • meta-Ethynyltoluene: The methyl group's electron-donating effect is primarily inductive at the meta position. This has a weaker impact on the alkyne's electron density compared to the para isomer. The reactivity is expected to be intermediate.

  • ortho-Ethynyltoluene: The inductive effect of the methyl group is strong due to proximity, but this is coupled with significant steric hindrance, which could impede the approach of the azide and copper catalyst to the alkyne. The net effect on the rate is complex and could be either a slight decrease or a more significant one if steric effects dominate.

The predicted order of reactivity is: meta > ortho ≥ para .

Quantitative Data Summary

Kinetic data for click reactions often focuses on catalyst development or bio-conjugation applications. While general principles are well-established, specific rate constants for the three ethynyltoluene isomers are not available in the surveyed literature. The table below provides typical rate constants for context.

Table 3: Typical Rate Constants for Click Reactions

Reaction Type Reactants Typical Rate Constant (M⁻¹s⁻¹) Key Influences
CuAAC Terminal Alkyne + Azide 10¹ - 10³ Catalyst system, solvent, alkyne electronics
SPAAC Strained Cycloalkyne + Azide 10⁻³ - 10¹ Ring strain, solvent

Note: Data is generalized from click chemistry literature.[6] The rate for ethynyltoluene isomers in CuAAC is expected to fall within this range, with minor variations based on the isomer.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Stock Solutions: Prepare stock solutions of the ethynyl-methylbenzene isomer (1 M in THF), the organic azide (e.g., benzyl azide, 1 M in THF), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 M in H₂O), and sodium ascorbate (1 M in H₂O, prepare fresh).

  • Reaction Setup: In a vial, add the ethynyl-methylbenzene isomer solution (0.1 mmol, 100 µL). Add the organic azide solution (0.1 mmol, 100 µL).

  • Solvent: Add a 1:1 mixture of t-butanol and water (1 mL).

  • Catalyst Addition: To the stirring solution, add the sodium ascorbate solution (0.1 mmol, 100 µL) followed by the CuSO₄ solution (0.01 mmol, 100 µL). A color change is typically observed.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by column chromatography or recrystallization if necessary.

Considerations for Isomers:

  • Based on the predicted reactivity, the para isomer may require longer reaction times or a slightly higher catalyst loading to achieve full conversion compared to the meta isomer.

  • For the ortho isomer, ensure efficient stirring to overcome any potential mass transfer limitations due to steric effects.

Conclusion

The reactivity of ortho-, meta-, and para-ethynyltoluene is a clear demonstration of fundamental principles in physical organic chemistry. The position of the methyl group relative to the ethynyl group systematically alters the electronic and steric properties of the molecule, leading to predictable differences in reactivity across various important chemical transformations.

  • In electrophilic aromatic substitution , the activating and directing effects of the methyl group dominate, though the overall rate is attenuated by the deactivating ethynyl group. Regioselectivity is highly dependent on the isomeric substitution pattern.

  • In Sonogashira coupling , the isomeric effects are less pronounced but can influence reaction rates through subtle electronic and steric factors, with the ortho isomer being potentially the most challenging.

  • In azide-alkyne cycloadditions , the electron-donating methyl group deactivates the alkyne, with the para isomer expected to be the least reactive due to the strong influence of hyperconjugation.

While this guide provides a framework based on established theory and illustrative data, researchers should note that optimal reaction conditions for a specific substrate and transformation must be determined empirically. The provided protocols serve as a robust starting point for such investigations.

References

A Comparative Guide to the Quantitative Analysis of 1-ethynyl-3-methylbenzene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of chemical entities is paramount. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the assay of 1-ethynyl-3-methylbenzene.

This document outlines detailed experimental protocols, presents a comparative analysis of performance data, and utilizes visualizations to clarify workflows, enabling informed decisions on the most suitable analytical method for specific research needs.

Introduction to Quantitative Analysis Techniques

Quantitative analysis of organic molecules is a cornerstone of chemical research and development, ensuring the reliability and reproducibility of experimental results. This compound, a substituted aromatic alkyne, serves as a versatile building block in organic synthesis. Accurate quantification of this compound is crucial for stoichiometric control in reactions and for the characterization of final products.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment and concentration determination.[1][2] Unlike chromatographic methods, qNMR does not require a reference standard of the identical analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard of a different chemical structure.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established separation techniques widely used for purity analysis.[3][4] These methods rely on the differential partitioning of the analyte between a mobile and a stationary phase, with detection typically performed by Flame Ionization (FID) for GC or Ultraviolet (UV) spectroscopy for HPLC. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of the same compound.

Comparative Performance

The choice of analytical technique depends on various factors, including the required accuracy, precision, sample throughput, and the nature of potential impurities. The following table summarizes the key performance parameters for the assay of this compound using qNMR, GC-FID, and HPLC-UV.

Parameter Quantitative NMR (qNMR) GC-FID HPLC-UV
Principle Primary ratio method based on the direct proportionality between NMR signal intensity and the number of nuclei.Separation based on volatility and interaction with a stationary phase, followed by detection of combustible compounds.Separation based on polarity and interaction with a stationary phase, followed by UV absorbance detection.
Selectivity High; depends on the resolution of specific proton signals. Can be affected by signal overlap.High for volatile impurities; resolution depends on the column and temperature program.High for non-volatile and UV-active impurities; resolution depends on the column and mobile phase.
Precision (RSD) Excellent (<1%)[5]Very good (<2%)[6]Very good (<2%)
Accuracy High; traceable to SI units through a certified internal standard.High; requires a certified reference standard of the analyte.High; requires a certified reference standard of the analyte.
**Linearity (R²) **Not applicable (primary method)Excellent (>0.999)[6]Excellent (>0.999)
Limit of Detection (LOD) ~0.1%~0.01%~0.01%
Limit of Quantification (LOQ) ~0.3%~0.03%~0.03%
Analysis Time per Sample 10-20 minutes15-30 minutes10-25 minutes
Sample Preparation Simple dissolution of analyte and internal standard.Dilution in a suitable solvent.Dilution in a suitable solvent.
Key Advantages No need for an identical reference standard; non-destructive.High resolution for volatile compounds; robust and widely available.Suitable for a wide range of compounds; various detection methods available.
Key Limitations Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.Not suitable for non-volatile or thermally labile compounds.Requires the analyte to have a UV chromophore.

Experimental Protocols

Quantitative NMR (qNMR) Assay

Principle: The purity of this compound is determined by comparing the integral of one of its well-resolved proton signals with the integral of a signal from a certified internal standard of known purity and mass.

Internal Standard Selection: Based on the predicted ¹H NMR spectrum of this compound (aromatic protons: ~7.0-7.4 ppm, ethynyl proton: ~3.0 ppm, methyl protons: ~2.3 ppm), 1,4-dinitrobenzene is a suitable internal standard. Its aromatic protons resonate at a distinct downfield region (~8.4 ppm), ensuring no signal overlap.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of 1,4-dinitrobenzene (certified reference material, purity ≥99.5%) into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a preliminary inversion-recovery experiment is recommended to determine T₁; a conservative value of 30 seconds is often sufficient for small aromatic molecules).

    • Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >250 for the signals to be integrated).

    • Acquisition Time (aq): ≥ 3 seconds.

    • Spectral Width (sw): 0-10 ppm.

  • Data Processing and Calculation:

    • Apply a line broadening factor of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Integrate the well-resolved singlet of the ethynyl proton of this compound (~3.0 ppm) and the singlet of the aromatic protons of 1,4-dinitrobenzene (~8.4 ppm).

    • Calculate the purity of this compound using the following formula:

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: mass

    • Purity: Purity of the standard

Gas Chromatography with Flame Ionization Detection (GC-FID) Assay

Principle: The sample is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of a capillary column. The FID detects organic compounds as they elute from the column, and the peak area is proportional to the concentration.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in dichloromethane.

    • Prepare a series of calibration standards of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in dichloromethane.

  • GC-FID Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium): 25 mL/min.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve and calculate the purity based on the prepared sample concentration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Assay

Principle: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The components are separated based on their differential partitioning between the mobile and stationary phases. The UV detector measures the absorbance of the analyte as it elutes, and the peak area is proportional to its concentration.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.

    • Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) in the mobile phase.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve and calculate the purity.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_std Accurately weigh 1,4-dinitrobenzene (IS) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (d1 ≥ 5*T1, ns=16-64) transfer->nmr_acq processing Phase and baseline correction nmr_acq->processing integration Integrate analyte and IS signals processing->integration calculation Calculate purity using formula integration->calculation Analytical_Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC-UV Analyte This compound Sample qnmr_prep Add Internal Standard & Dissolve Analyte->qnmr_prep gc_prep Dilute in Solvent Analyte->gc_prep hplc_prep Dilute in Mobile Phase Analyte->hplc_prep qnmr_acq NMR Analysis qnmr_prep->qnmr_acq qnmr_result Purity (%) qnmr_acq->qnmr_result gc_acq GC Separation & FID Detection gc_prep->gc_acq gc_result Purity (%) gc_acq->gc_result hplc_acq HPLC Separation & UV Detection hplc_prep->hplc_acq hplc_result Purity (%) hplc_acq->hplc_result

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Substituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter influencing their application in demanding environments. This guide provides a comparative analysis of the thermal properties of polymers derived from substituted phenylacetylenes, with a focus on understanding the impact of substituents on their thermal decomposition behavior. While direct, comprehensive data for poly(1-ethynyl-3-methylbenzene), also known as poly(m-tolylacetylene), is limited in publicly accessible literature, this guide will compare its anticipated properties with well-characterized related polymers. The comparison will be based on data from polyphenylacetylene (the parent polymer), poly(p-ethynyl-phenylacetylene), poly(p-phenylacetylene-phenylacetylene), and the isomeric poly(o-tolylacetylene).

The thermal performance of these polymers is primarily evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key metrics for comparison include the onset temperature of decomposition (often reported as Td or the temperature at 5% weight loss) and the char yield at a high temperature (e.g., 800-1000 °C), which indicates the amount of carbonaceous residue remaining after degradation.

Comparative Thermal Analysis Data

The following table summarizes the key thermal stability parameters for selected polymers derived from substituted phenylacetylenes. This data has been compiled from various research sources to provide a clear comparison.

PolymerMonomer StructureOnset Decomposition Temp. (°C)Char Yield (%) at High Temp.
Poly(phenylacetylene) (PPA)Ethynylbenzene~300[1]~10 at 1000 °C[1]
Poly(p-ethynyl-phenylacetylene) (poly(PA-A))1-Ethynyl-4-ethynylbenzene~450[1]~90 at 1000 °C[1]
Poly(p-phenylacetylene-phenylacetylene) (poly(PA-PA))1-Ethynyl-4-(phenylethynyl)benzene~450[1]~80 at 1000 °C[1]
Poly(o-tolylacetylene)1-Ethynyl-2-methylbenzeneNot specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the synthesis and thermal analysis of polymers derived from substituted phenylacetylenes.

Synthesis of Substituted Poly(phenylacetylenes)

Objective: To synthesize substituted polyphenylacetylenes via metathesis or coordination polymerization.

Materials:

  • Substituted phenylacetylene monomer (e.g., this compound, (4-phenylethynyl)phenylacetylene)

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl)

  • Catalyst system (e.g., WCl6/Ph4Sn or [Rh(nbd)Cl]2)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the catalyst components (e.g., WCl6 and Ph4Sn) are dissolved in anhydrous toluene. The solution is typically aged for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 0 °C)[1].

  • Monomer Solution: In a separate Schlenk flask, the substituted phenylacetylene monomer is dissolved in anhydrous toluene under an inert atmosphere[1].

  • Polymerization: The monomer solution is slowly transferred to the aged catalyst solution via syringe or cannula. The reaction mixture is stirred at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24 hours). An increase in viscosity is typically observed as the polymerization proceeds[1].

  • Quenching and Precipitation: The polymerization is quenched by the addition of methanol. The polymer is then precipitated by pouring the reaction mixture into a larger volume of methanol[1].

  • Purification: The precipitated polymer is collected by filtration and purified by washing with a methanol/HCl solution followed by pure methanol to remove catalyst residues and unreacted monomer. The purified polymer is then dried under vacuum at an elevated temperature (e.g., 80 °C) to a constant weight[1].

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the synthesized polymers.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA instrument.

  • Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere. For determining thermal stability and char yield, an inert atmosphere such as nitrogen is typically used[1].

  • Data Acquisition: The instrument records the sample's weight as a function of temperature.

  • Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (e.g., the temperature at which 5% weight loss occurs) and the percentage of material remaining at the final temperature (char yield). The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and thermal analysis of the polymers discussed.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis catalyst Catalyst Preparation polymerization Polymerization catalyst->polymerization monomer Monomer Solution monomer->polymerization quench Quenching & Precipitation polymerization->quench purify Purification & Drying quench->purify tga_prep TGA Sample Preparation purify->tga_prep tga_run TGA Measurement tga_prep->tga_run data_analysis Data Analysis tga_run->data_analysis

Caption: Experimental workflow for polymer synthesis and thermal analysis.

tga_process start Polymer Sample weigh Weigh 5-10 mg in TGA Crucible start->weigh load Load into TGA Instrument weigh->load heat Heat at 10 °C/min to 1000 °C (Nitrogen Atmosphere) load->heat record Record Weight vs. Temperature heat->record output TGA Curve (Weight % vs. Temp) record->output analyze Determine Td and Char Yield output->analyze results Thermal Stability Data analyze->results

Caption: Step-by-step process for Thermogravimetric Analysis (TGA).

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-Ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-ethynyl-3-methylbenzene, a flammable and irritant compound. Adherence to these procedures will mitigate risks and ensure that waste is managed in accordance with regulatory standards.

Hazard Profile and Safety Summary

Before handling this compound, it is crucial to be aware of its hazardous properties. This information is critical for making informed decisions regarding personal protective equipment (PPE) and emergency procedures.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][2]
Skin Irritant Causes skin irritation upon contact.[3]Wear chemical-resistant gloves and a lab coat. Wash skin thoroughly after handling.[2]
Eye Irritant Causes serious eye irritation.[3]Wear safety goggles or a face shield.[2]
Respiratory Irritant May cause respiratory irritation if inhaled.[3][4]Work in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.[2][4]

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and fire.

Small Spill Response:

  • Eliminate Ignition Sources: Immediately turn off all nearby ignition sources (e.g., hot plates, open flames, electrical equipment).[1][2]

  • Ensure Ventilation: Work in a well-ventilated area. If the spill is in a poorly ventilated space, evacuate the area.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as dry earth, sand, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][2]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.

  • Label and Store: Securely close and label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols. Store the container in a designated hazardous waste accumulation area.

Large Spill Response:

  • Evacuate: Immediately evacuate the area, alerting others in the vicinity.

  • Isolate: If it can be done without risk, close doors to the affected area to contain vapors.

  • Notify Authorities: Contact your institution's Environmental Health and Safety (EHS) department and/or emergency services.

  • Restrict Access: Prevent personnel from entering the area until it has been deemed safe by EHS professionals.

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Disposal Workflow A Start: Generation of This compound Waste B Is the waste container properly labeled and sealed? A->B C Label container with: 'Hazardous Waste' 'this compound' Associated Hazard Symbols B->C No D Store in designated, secondary containment in a cool, well-ventilated area away from ignition sources. B->D  Yes C->D E Is it time for waste pickup (e.g., container is full or storage time limit reached)? D->E E->D No F Submit a hazardous waste pickup request to your institution's EHS department. E->F  Yes G Waste is collected by a licensed hazardous waste contractor for proper disposal. F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The standard and safest method for the disposal of this compound is through a licensed hazardous waste contractor. Chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and the production of other regulated waste streams.

  • Waste Identification and Segregation:

    • Characterization: Classify all waste containing this compound as hazardous due to its flammability and irritant properties.[1][3]

    • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it in a dedicated waste container.

  • Waste Collection and Container Management:

    • Primary Container: Collect waste in a compatible, properly sealed container. The container must be in good condition, clean, and dry.[2]

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard warnings (e.g., "Flammable," "Irritant").

    • Handling: Keep the waste container securely closed except when adding waste. Ensure the exterior of the container remains free of contamination.

  • Storage:

    • Location: Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.

    • Incompatibilities: Ensure the storage area is away from ignition sources and incompatible materials, such as strong oxidizing agents.

    • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Professional Disposal:

    • Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5]

    • Waste Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department. This typically involves completing a form or using an online system to provide details about the waste.[5]

    • Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and local regulations.

References

Personal protective equipment for handling 1-ethynyl-3-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-ethynyl-3-methylbenzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and vapors that can cause serious irritation.[1][2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can cause irritation.[1][2]
Body Protection A standard laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A respirator with an organic vapor cartridge may be required if working outside of a fume hood or in poorly ventilated areas.[3][4]Protects against inhalation of vapors, which may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to prevent accidents and exposure.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary materials, including this compound, reaction vessels, and quenching agents, inside the fume hood.

    • Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[1][5]

    • An emergency eyewash and safety shower must be readily accessible.

  • Handling :

    • Always handle this compound within a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

    • Ground all equipment to prevent static discharge, as the vapors can form explosive mixtures with air.[5]

    • Use non-sparking tools to avoid ignition sources.[1][5]

    • Measure and transfer the chemical carefully to avoid splashes and spills.

  • Post-Handling and Cleanup :

    • Upon completion of the experiment, quench any reactive materials as per the specific experimental protocol.

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Wipe down the work area within the fume hood.

    • Properly remove and dispose of PPE as outlined in the disposal plan.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Collection :

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage : Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6] Do not pour this compound down the drain or dispose of it in regular trash.[6]

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials in Hood prep_hood->prep_materials prep_safety Locate Safety Equipment prep_materials->prep_safety handle_transfer Transfer Chemical in Hood prep_safety->handle_transfer handle_ground Ground Equipment handle_transfer->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools post_quench Quench Reaction handle_tools->post_quench post_decon Decontaminate Glassware post_quench->post_decon post_clean Clean Work Area post_decon->post_clean disp_ppe Dispose of Contaminated PPE post_clean->disp_ppe disp_waste Segregate and Collect Waste disp_ppe->disp_waste disp_label Label Waste Container disp_waste->disp_label disp_pickup Arrange for Professional Disposal disp_label->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.